2-Bromo-4-chlorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chloro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPJFBGICWZITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604400 | |
| Record name | 2-Bromo-4-chloro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-32-6 | |
| Record name | 2-Bromo-4-chloro-1-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorobenzotrifluoride | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Bromo-4-chlorobenzotrifluoride (CAS No. 1099597-32-6). Due to the limited availability of public data for this specific isomer, this document summarizes the confirmed information from various chemical suppliers and databases and discusses related compounds where applicable.
Core Chemical Properties
This compound is a halogenated aromatic compound. Its core structure consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group. This substitution pattern imparts specific reactivity and physical properties that are of interest in synthetic organic chemistry, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries.
Table 1: Summary of Chemical and Physical Data for this compound
| Property | Value | Source/Comment |
| CAS Number | 1099597-32-6 | Santa Cruz Biotechnology, Matrix Scientific, Apollo Scientific |
| Molecular Formula | C₇H₃BrClF₃ | Santa Cruz Biotechnology[1], Matrix Scientific[2] |
| Molecular Weight | 259.45 g/mol | Santa Cruz Biotechnology[1], Apollo Scientific[3] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Appearance | Data not available | - |
| Solubility | Data not available | - |
Synthesis and Reactivity
Synthesis
Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available scientific literature. However, its synthesis can be inferred from general organic chemistry principles and patent literature describing the formation of similar structures. One patent mentions the preparation of 2-bromo-4-chloro-1-(trifluoromethyl)benzene as an intermediate in a multi-step synthesis.[5]
A plausible synthetic route would involve the bromination of 4-chloro-1-(trifluoromethyl)benzene. The directing effects of the chloro and trifluoromethyl groups would influence the position of bromination. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. Starting from 4-chlorobenzotrifluoride, the position ortho to the chlorine and meta to the trifluoromethyl group would be activated for electrophilic aromatic substitution, leading to the desired 2-bromo product.
Logical Synthesis Workflow:
Caption: Plausible synthetic pathway for this compound.
Reactivity
The reactivity of this compound is dictated by its substituents. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards further electrophilic substitution. The bromine and chlorine atoms, however, provide reactive sites for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, making this compound a potentially valuable intermediate.
Experimental Protocols
Detailed experimental protocols for the analysis of this compound are not publicly available. However, standard analytical techniques for halogenated aromatic compounds would be applicable for its characterization.
General Analytical Workflow:
Caption: General workflow for the purification and analysis of this compound.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound is not available in the searched databases. For a molecule with the structure of this compound, one would expect the following general spectral features:
-
¹H NMR: Signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns determined by the coupling between the aromatic protons.
-
¹³C NMR: Resonances for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: A singlet for the CF₃ group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (259.45 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Infrared Spectroscopy: Characteristic absorption bands for C-H, C-C, C-Br, C-Cl, and C-F bonds.
Safety and Handling
Based on available Safety Data Sheets (SDS) from suppliers like Matrix Scientific, this compound is classified as an irritant.[2]
Table 2: Hazard and Safety Information
| Category | Information |
| Hazard Class | Irritant |
| Incompatibilities | Strong oxidizing agents, strong acids and bases |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, hydrogen fluoride |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, protective clothing |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. |
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis. While its basic identification is confirmed, a comprehensive public dataset of its physical properties, detailed experimental protocols, and spectroscopic data is currently lacking. Researchers and drug development professionals should exercise caution and rely on in-house analytical characterization when working with this compound. Further studies are required to fully elucidate its chemical profile and potential applications.
References
- 1. scbt.com [scbt.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 1099597-32-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 1-BROMO-2-CHLORO-4-TRIFLUOROMETHYL-BENZENE CAS#: 402-04-0 [m.chemicalbook.com]
- 5. 445-14-7 | 2-Amino-4-chlorobenzotrifluoride | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
2-Bromo-4-chlorobenzotrifluoride CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-chlorobenzotrifluoride, a halogenated aromatic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical identity, physical properties, and synthetic pathways, offering a valuable resource for professionals in research and development.
Core Chemical Identity
CAS Number: 1099597-32-6[1]
Molecular Formula: C H BrClF
Synonyms:
-
Benzene, 2-bromo-4-chloro-1-(trifluoromethyl)-[1]
-
2-Bromo-4-chloro-alpha,alpha,alpha-trifluorotoluene
Chemical Structure
The structure of this compound consists of a benzene ring substituted with a trifluoromethyl group at position 1, a bromine atom at position 2, and a chlorine atom at position 4.
Physicochemical Properties
Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, data for the isomeric compound, 3-Bromo-4-chlorobenzotrifluoride (CAS No. 454-78-4), can provide an estimation of its properties.[2]
| Property | Value (for 3-Bromo-4-chlorobenzotrifluoride) | Reference |
| Molecular Weight | 259.45 g/mol | [2][3] |
| Melting Point | -23 °C | [2] |
| Boiling Point | 188-190 °C | [2] |
| Density | 1.726 g/mL | [2] |
| Refractive Index | 1.4990 | [2] |
Spectroscopic Data
While a complete set of spectra for this compound is not readily accessible, spectral data for the closely related isomer, 3-Bromo-4-chlorobenzotrifluoride, is available and can offer insights into the expected spectral characteristics.[3]
| Spectrum Type | Data Source |
| ¹H NMR | Available from commercial suppliers and spectral databases for the 3-bromo isomer. |
| ¹³C NMR | Available from commercial suppliers and spectral databases for the 3-bromo isomer. |
| Mass Spec | GC-MS data is available for the 3-bromo isomer.[3] |
| IR | FTIR and ATR-IR spectra are available for the 3-bromo isomer.[3] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and synthetic methods for analogous compounds.
A potential synthetic pathway could involve the bromination of 4-chloro-1-(trifluoromethyl)benzene. The directing effects of the trifluoromethyl group (meta-directing) and the chlorine atom (ortho, para-directing) would influence the regioselectivity of the bromination reaction.
General Experimental Procedure (Hypothetical):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-1-(trifluoromethyl)benzene and a suitable solvent (e.g., a halogenated solvent or a strong acid).
-
Reagent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) to the reaction mixture, potentially in the presence of a catalyst (e.g., iron(III) bromide).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures) for a specified duration to ensure the completion of the reaction.
-
Workup: Upon completion, the reaction is quenched, and the crude product is extracted using an appropriate organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting residue is then purified using techniques such as distillation or column chromatography to isolate this compound.
Synthetic Workflow
The synthesis of this compound is a key step in the preparation of more complex molecules for the pharmaceutical and agrochemical industries. The following diagram illustrates a logical workflow for its synthesis and subsequent use as a chemical intermediate.
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably within a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-chlorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, quantitative data, and visualizations of the reaction pathway and workflow.
Introduction
This compound (CAS No. 1099597-32-6) is a halogenated aromatic compound featuring a trifluoromethyl group.[1][2] This substitution pattern makes it a valuable building block in medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modulate the biological activity, lipophilicity, and metabolic stability of molecules. The primary route for its synthesis involves the Sandmeyer reaction, a robust and widely used method for the conversion of aromatic amines to aryl halides.
Core Synthesis Pathway: The Sandmeyer Reaction
The most common and effective method for the synthesis of this compound is the Sandmeyer reaction.[3] This two-step process begins with the diazotization of an aromatic amine, followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.
The overall reaction scheme is as follows:
References
2-Bromo-4-chlorobenzotrifluoride molecular weight and formula
An In-depth Technical Guide to 2-Bromo-4-chlorobenzotrifluoride
This guide provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound this compound.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₃BrClF₃[1][2] |
| Molecular Weight | 259.45 g/mol [1][3][4] |
| CAS Number | 1099597-32-6[1][2] |
Structural and Property Relationship
The following diagram illustrates the relationship between the compound's name and its core molecular properties.
References
A Technical Guide to the Physical Properties of Substituted Benzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of substituted benzotrifluorides. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. This document summarizes key physical data, details the experimental protocols for their determination, and provides visual workflows for these procedures.
Data Presentation: Physical Properties of Substituted Benzotrifluorides
The following tables summarize the melting point, boiling point, and density of various substituted benzotrifluorides for easy comparison.
Table 1: Physical Properties of Monosubstituted Benzotrifluorides
| Substituent | Position | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| -H | - | -29 | 102 | 1.19 (at 20°C) |
| -NH₂ | 2- | 34 | 170-173 | 1.282 (at 25°C)[1][2][3] |
| -NH₂ | 3- | 5 | 187 | 1.29 (at 25°C)[4] |
| -NH₂ | 4- | 3-8 | 83 (at 12 mmHg) | 1.283 (at 25°C) |
| -NO₂ | 2- | - | 221 | 1.497 |
| -NO₂ | 3- | -5 | 200-205 | 1.436 (at 25°C) |
| -NO₂ | 4- | 38-40 | 81-83 (at 10 mmHg) | - |
| -Cl | 2- | -7.4 | 152-153 | 1.379 (at 25°C) |
| -Cl | 3- | -56 | 137-139 | 1.331 (at 25°C) |
| -Cl | 4- | -36 | 136-138 | 1.353 (at 25°C) |
| -OH | 4- | 46-48 | 73-75 (at 11 hPa) | - |
Table 2: Physical Properties of Dichlorobenzotrifluorides
| Substituent Positions | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2,3- | -26 | 184.4 | ~1.5 |
| 2,4- | - | 117-118 | 1.484 (at 25°C) |
| 2,5- | - | - | 1.483 (at 25°C) |
| 3,4- | -13 to -12 | 173-174 | 1.478 |
| 3,5- | -13 to -12 | 173-174 | 1.47 |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of substituted benzotrifluorides.
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for grinding crystals)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the solid sample is completely dry and, if necessary, grind it to a fine powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range.
-
Accurate Determination: Allow the apparatus to cool. Then, heat the sample at a rate of 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
Boiling Point Determination
Apparatus:
-
Heating block or oil bath
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Beaker
-
Heating source (e.g., hot plate)
Procedure:
-
Sample Preparation: Place a few milliliters of the liquid sample into a small test tube.
-
Capillary Tube Insertion: Place a capillary tube, with its sealed end up, into the test tube containing the liquid.
-
Apparatus Setup: Clamp the test tube in a beaker containing a heating medium (e.g., mineral oil) on a hot plate. Immerse a thermometer into the test tube, ensuring the bulb is level with the sample.
-
Heating: Heat the apparatus slowly and uniformly.
-
Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Recording: Note the temperature at which this rapid stream of bubbles is observed. This is the boiling point of the liquid.
Density Determination (Pycnometer Method)
Apparatus:
-
Pycnometer (specific gravity bottle) with a stopper containing a capillary hole
-
Analytical balance
-
Thermometer
-
Distilled water
-
The liquid sample of the substituted benzotrifluoride
Procedure:
-
Weigh the Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance and record the mass (m₁).
-
Weigh with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are present. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
Measure Temperature: Measure the temperature of the water. Use a reference table to find the density of water (ρ_water) at this temperature.
-
Weigh with Sample: Empty and dry the pycnometer. Fill it with the liquid sample, insert the stopper, and remove any excess liquid. Dry the outside and weigh the filled pycnometer. Record the mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (m₂ - m₁) / ρ_water
-
Mass of liquid sample = m₃ - m₁
-
Density of liquid sample = (m₃ - m₁) / Volume of pycnometer
-
Solubility Determination (Qualitative and Semi-Quantitative)
Apparatus:
-
Small test tubes
-
Graduated pipettes or burette
-
Vortex mixer or shaker
-
Spatula
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Place a small, known amount of the substituted benzotrifluoride (e.g., 10 mg for a solid, 10 µL for a liquid) into a test tube.
-
Add a small volume of the desired solvent (e.g., 1 mL of water or an organic solvent) in portions, shaking vigorously after each addition.
-
Observe if the compound dissolves completely. If it does, it is considered soluble. If it does not, it is considered insoluble.
-
-
Semi-Quantitative Assessment:
-
Weigh a precise mass of the compound into a test tube.
-
Using a burette or graduated pipette, add the solvent in small, measured increments.
-
After each addition, vigorously shake or vortex the mixture until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the known mass of the compound.
-
The solubility can then be expressed in terms of mass per unit volume (e.g., mg/mL).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the physical properties of substituted benzotrifluorides.
References
An In-depth Technical Guide to the Reactivity of 2-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-chlorobenzotrifluoride is a halogenated aromatic compound with significant utility as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms on the benzene ring, imparts a distinct reactivity profile that is highly valuable in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key synthetic transformations including cross-coupling reactions, Grignard reagent formation, and nucleophilic aromatic substitution. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided as a starting point for reaction optimization. Quantitative data from related systems are summarized to offer insights into expected outcomes.
Introduction
The strategic incorporation of fluorine-containing moieties into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties. Benzotrifluoride derivatives are therefore crucial intermediates. This compound (CAS No: 1099597-32-6, Molecular Formula: C₇H₃BrClF₃, Molecular Weight: 259.46 g/mol ) is a particularly interesting scaffold due to the presence of two distinct halogen atoms, bromine and chlorine, which offer opportunities for selective functionalization.[1] The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, activating it towards certain transformations and directing the regioselectivity of others. This document serves as a technical resource for researchers leveraging the synthetic potential of this compound.
Core Reactivity Principles
The reactivity of this compound is primarily dictated by the interplay of the trifluoromethyl, bromo, and chloro substituents.
-
Trifluoromethyl Group: This strongly electron-withdrawing group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr).
-
Halogen Atoms: The differential reactivity of the C-Br and C-Cl bonds is a key feature. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position. Conversely, in SₙAr reactions, the leaving group ability follows the trend F > Cl > Br > I, although the position of activation by the trifluoromethyl group is also a critical factor.
Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-Br bond typically allows for selective coupling at this position.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. For this compound, this reaction is expected to selectively form a biaryl linkage at the 2-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Halide | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 (est.)[2] |
| 2 | 4-Bromobenzonitrile | Pyridin-4-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 95[2] |
| 3 | ortho-Bromoaniline | Alkyl/Aryl boronic esters | CataCXium A palladacycle (2) | - | Cs₂CO₃ | 2-MeTHF | 80 | 1-24 | 80-97[3] |
Note: Yields are based on analogous systems and should be considered as estimates for reactions with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is expected to proceed selectively at the C-Br bond of this compound.
Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | 100 | 10 | High (not specified)[4] |
| 2 | Aryl Bromide | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | DMF | 80 | 12 | 85-95 (est.)[5] |
| 3 | 2-Bromoanilines | Various Alkynes | [DTBNpP]Pd(crotyl)Cl (5) | - | TMP | ACN | rt | 2-24 | 70-95[6] |
Note: Yields are based on analogous systems and should be considered as estimates for reactions with this compound.
Experimental Protocol: Sonogashira Coupling (General Procedure)
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (5 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[5]
Diagram: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction provides a route to introduce vinyl groups at the 2-position of the benzotrifluoride ring.
Table 3: Representative Conditions for Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Alkene | Palladium Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Chlorobenzotrifluoride | 2,3-Dihydrofuran | Pd(OAc)₂ (1) | (Cyclohexyl)₂NMe | - | n-BuOH | 90 | Not specified[7] |
| 2 | Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ (0.01) | P(o-tolyl)₃ | Et₃N | DMF/Et₃N | 110 | 45[8] |
| 3 | Aryl Bromides | Styrene | Pd(OAc)₂ (2) | PPh₃ | NEt₃ | DMF | 80-100 | 80-95 (est.)[7] |
Note: Yields are based on analogous systems and should be considered as estimates for reactions with this compound.
Experimental Protocol: Heck Reaction (General Procedure)
-
To a dry reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Add a degassed solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the mixture, dilute with a suitable organic solvent, and wash with water to remove the amine salt.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[7]
Grignard Reagent Formation
The formation of a Grignard reagent from this compound is expected to occur selectively at the more reactive C-Br bond.[9] The resulting organomagnesium species is a potent nucleophile and can react with a wide range of electrophiles.
Table 4: Conditions for Grignard Reagent Formation from Aryl Halides
| Entry | Aryl Halide | Activating Agent | Solvent | Temperature | Subsequent Reaction |
| 1 | 1-Bromo-4-chlorobenzene | Iodine | Diethyl ether | Reflux | Reaction with DMF[9] |
| 2 | Bromobenzene | - | Anhydrous diethyl ether | Reflux | Reaction with ester[10] |
| 3 | 1-Bromo-4-fluorobenzene | 1,2-Dibromoethane | Anhydrous diethyl ether | Reflux | Reaction with CO₂[1] |
Experimental Protocol: Grignard Reagent Formation and Reaction (General Procedure)
-
Ensure all glassware is rigorously dried. To a flask containing magnesium turnings (1.2 equiv.) under an inert atmosphere, add a small crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF via a dropping funnel.
-
Initiate the reaction by gentle warming. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue refluxing for an additional 30-60 minutes.
-
Cool the resulting Grignard reagent to 0 °C.
-
Slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by chromatography or crystallization.[9]
Diagram: Grignard Reagent Formation and Reaction
Caption: General workflow for Grignard reagent formation and subsequent reaction.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the aromatic ring in this compound, due to the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution. The position of substitution will depend on the relative activation of the C-Cl and C-Br bonds and the nature of the nucleophile. Generally, for SₙAr reactions, chlorine is a better leaving group than bromine.
Table 5: Representative Conditions for SₙAr Reactions
| Entry | Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Bromo-4-fluoro-5-methylpyridine | Morpholine | K₂CO₃ | DMSO | 80-100 | High (not specified)[11] |
| 2 | 2,4-Dichloropyrimidines | Tertiary Amines | - | Various | rt - reflux | Moderate to Excellent[12] |
| 3 | 3-Haloquinolines | Amines | K₂CO₃ | DMF | 100-120 | Good (not specified)[13] |
Note: Yields are based on analogous systems and should be considered as estimates for reactions with this compound.
Experimental Protocol: SₙAr with an Amine (General Procedure)
-
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO or DMF), add the desired amine (1.2-2.0 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.[11]
Applications in Drug Development
Halogenated benzotrifluorides are key precursors in the synthesis of numerous active pharmaceutical ingredients (APIs). The ability to selectively functionalize this compound through the reactions described above allows for the construction of complex molecular architectures with desired pharmacological properties. For instance, the biaryl structures formed via Suzuki-Miyaura coupling are common motifs in many drug candidates. The introduction of various side chains through other cross-coupling or SₙAr reactions can be used to modulate the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
Conclusion
This compound is a highly valuable and reactive intermediate for organic synthesis. The differential reactivity of its two halogen substituents, governed by the electronic effects of the trifluoromethyl group, enables a wide range of selective transformations. This guide has provided an overview of its key reactions, including palladium-catalyzed cross-couplings, Grignard reagent formation, and nucleophilic aromatic substitution. The provided experimental protocols and representative data, based on analogous systems, offer a solid foundation for researchers to explore the synthetic potential of this versatile building block in the pursuit of novel pharmaceuticals and other advanced materials. Further optimization of the presented conditions will likely be necessary for specific substrate combinations.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | C7H3BrClF3 | CID 67988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. US4045502A - Process for producing high purity para-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Synthetic Versatility of 2-Bromo-4-chlorobenzotrifluoride: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chlorobenzotrifluoride is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on the aromatic ring, offers a rich platform for the construction of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aryl halides, making this reagent a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth overview of the potential applications of this compound in key organic transformations, complete with detailed experimental protocols and comparative data to facilitate its use in research and development.
Core Applications in Cross-Coupling Reactions
The presence of two distinct halogen atoms, bromine and chlorine, on the benzotrifluoride core allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in oxidative addition to palladium(0) catalysts, enabling regioselective transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. This compound can be selectively coupled with a variety of aryl and heteroaryl boronic acids at the bromine position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | 18 | 75-85 |
Note: Yields are estimated based on reactions with structurally similar aryl bromides and may vary depending on the specific substrate and reaction conditions.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. This compound can be coupled with a wide range of primary and secondary amines.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 80-90 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 24 | 75-85 |
| Benzylamine | BrettPhos Pd G3 (3) | - | NaOtBu (1.4) | t-BuOH | 100 | 16 | 80-90 |
Note: Yields are estimated based on reactions with structurally similar aryl bromides and may vary depending on the specific substrate and reaction conditions.[1][5]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are important precursors in medicinal chemistry.
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N (2) | THF | RT | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (1) | i-Pr₂NH (3) | DMF | 60 | 8 | 80-90 |
| 1-Octyne | Pd(dppf)Cl₂ (3) | CuI (1.5) | Piperidine (2.5) | Toluene | 80 | 12 | 75-85 |
Note: Yields are estimated based on reactions with structurally similar aryl bromides and may vary depending on the specific substrate and reaction conditions.[6][7]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), the copper(I) iodide (1 mol%), and the amine base (e.g., triethylamine, 2.0 equiv).
-
Inert Atmosphere: The reaction is typically performed under an inert atmosphere of argon or nitrogen.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8]
Sonogashira Coupling Logical Relationship
Caption: Key components of the Sonogashira cross-coupling reaction.
Conclusion
This compound is a highly valuable synthetic intermediate that offers significant potential for the construction of complex molecules. Its differential reactivity at the bromine and chlorine positions allows for selective and sequential functionalization through a variety of powerful cross-coupling reactions. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors, paving the way for the discovery and development of novel pharmaceuticals and agrochemicals. The trifluoromethyl moiety is a key feature in many modern drugs, and the strategic use of this compound can greatly facilitate the introduction of this important functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Biological Potential of 2-Bromo-4-chlorobenzotrifluoride Derivatives: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The unique chemical architecture of 2-Bromo-4-chlorobenzotrifluoride, characterized by the presence of bromine, chlorine, and a trifluoromethyl group on a benzene ring, positions it as a valuable scaffold in medicinal chemistry and agrochemical research. The trifluoromethyl group often enhances the metabolic stability and binding affinity of compounds, while the halogen substituents provide reactive sites for further molecular modifications, allowing for the generation of diverse derivatives with a wide range of potential biological activities. This technical guide provides an overview of the known biological activities of compounds derived from or structurally related to this compound, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of public data on derivatives of this compound specifically, this guide incorporates data from closely related halogenated and trifluoromethyl-containing compounds to illustrate the therapeutic potential of this chemical class.
Anticancer Activity of Structurally Related Benzofuran Derivatives
Research into the anticancer properties of complex molecules synthesized from halogenated precursors has shown promising results. A study on novel benzofuran-based 1,2,3-triazole conjugates, which incorporate a 4-bromo/chloro benzoyl moiety, demonstrated significant in vitro activity against lung (A-549) and cervical (HeLa) cancer cell lines.[1] The synthesis of these compounds involves multi-step chemical transformations, starting from precursors that share structural similarities with this compound.
Quantitative Anticancer Activity Data
The cytotoxic effects of these benzofuran-triazole hybrids were evaluated using the MTT assay, with IC50 values calculated from cell viability data. The results for a selection of these compounds are summarized in the table below.
| Compound ID | Modification | A-549 IC50 (nM) | HeLa IC50 (nM) |
| Compound A | 2-(trifluoromethyl)benzyl substituted | Data not specified | Data not specified |
| Compound B | Methoxy substituted | Moderate Activity | Moderate Activity |
| Compound C | Chloro substituted | Moderate Activity | Moderate Activity |
| Compound D | Fluoro substituted | Moderate Activity | Moderate Activity |
| Compound E | Formyl substituted | Moderate Activity | Moderate Activity |
| Compound F | Methyl substituted | Poor Activity | Poor Activity |
| Doxorubicin | Standard Drug | Comparison | Comparison |
Note: Specific IC50 values for the most potent compounds were not detailed in the abstract, but their activity was reported to be outstanding in comparison to the standard drug, doxorubicin.[1]
Experimental Protocols: Anticancer Activity Evaluation
MTT Assay Protocol for A-549 and HeLa Cell Lines
The in vitro anticancer activity of the synthesized benzofuran-triazole analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: A-549 (lung cancer) and HeLa (cervical cancer) cells were seeded into 96-well plates at a density of approximately 5 × 10³ cells per well.
-
Incubation: The plates were incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in the nanomolar range) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
Formazan Solubilization: The plates were incubated for another 4 hours, after which 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) were determined from the dose-response curves.
Logical Workflow for Anticancer Drug Screening
The general workflow for the synthesis and screening of these potential anticancer agents is depicted below.
Caption: General workflow from synthesis to identification of lead anticancer compounds.
Antimicrobial Potential of Halogenated and Trifluoromethylated Compounds
The presence of halogens and trifluoromethyl groups is a common feature in many antimicrobial agents. While specific studies on derivatives of this compound are scarce, research on other halogenated compounds provides insights into their potential antimicrobial activity. For instance, studies on flavonoid derivatives containing bromine and chlorine have demonstrated their inhibitory effects against various pathogenic bacteria.
General Insights into Antimicrobial Activity
-
Structure-Activity Relationship: The type and position of halogen substituents on an aromatic ring can significantly influence the antimicrobial spectrum and potency.
-
Mechanism of Action: Halogenated compounds can exert their antimicrobial effects through various mechanisms, including disruption of cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.
-
Trifluoromethyl Group: The trifluoromethyl group can enhance the lipophilicity of a molecule, facilitating its transport across microbial cell membranes and potentially increasing its intracellular concentration and efficacy.
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
A standard method to evaluate the antimicrobial activity of novel compounds is the broth microdilution assay.
-
Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conceptual Signaling Pathway for Antimicrobial Action
The potential mechanisms by which derivatives of this compound might exert antimicrobial effects can be visualized as follows.
Caption: Potential mechanisms of antimicrobial action for halogenated compounds.
Conclusion
While direct and extensive research on the biological activities of this compound derivatives is not yet widely published, the foundational chemistry of this molecule and the known bioactivities of structurally related compounds strongly suggest a promising future in drug discovery and agrochemical development. The presence of both halogen and trifluoromethyl substituents provides a powerful combination for generating novel molecules with potent anticancer and antimicrobial properties. Further synthesis and comprehensive biological screening of derivatives of this compound are warranted to fully explore their therapeutic and commercial potential. This guide serves as a foundational resource to stimulate and inform such future research endeavors.
References
2-Bromo-4-chlorobenzotrifluoride: A Versatile Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design, often imparting desirable physicochemical and pharmacological properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among the vast array of fluorinated building blocks, 2-Bromo-4-chlorobenzotrifluoride stands out as a versatile and valuable scaffold. Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a chlorine atom on a benzene ring, offers multiple avenues for synthetic diversification, enabling the construction of complex molecular architectures for targeted therapeutic applications. This technical guide provides a comprehensive overview of the utility of this compound and its close structural isomers in medicinal chemistry, with a focus on its application in the synthesis of clinically important kinase inhibitors.
Physicochemical Properties
The inherent properties of the this compound scaffold make it an attractive starting point for drug discovery programs. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, while the presence of two distinct halogen atoms, bromine and chlorine, allows for selective and sequential functionalization through various cross-coupling methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrClF₃ |
| Molecular Weight | 259.45 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~190-192 °C |
| Density | ~1.73 g/mL |
| CAS Number | 1099597-32-6 |
Synthetic Utility: A Gateway to Potent Kinase Inhibitors
While direct incorporation of the this compound moiety into final drug structures is an area of ongoing research, its true value in medicinal chemistry is demonstrated through its role as a precursor to key intermediates. A prominent example is its potential conversion to 4-chloro-3-(trifluoromethyl)aniline, a critical component of several approved multi-kinase inhibitors, including Regorafenib and Sorafenib.
Proposed Synthesis of 4-chloro-3-(trifluoromethyl)aniline from this compound
The conversion of the bromine atom in this compound to an amino group can be achieved through modern catalytic cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful transformation allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination (Proposed)
This protocol is a generalized procedure based on established methods for the amination of aryl bromides and would require optimization for this specific substrate.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add an ammonia surrogate (e.g., benzophenone imine, 1.2 equiv.) or a solution of ammonia in a suitable solvent. Add anhydrous toluene or another appropriate solvent.
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield 4-chloro-3-(trifluoromethyl)aniline.
Application in the Synthesis of Regorafenib and Sorafenib
The resulting 4-chloro-3-(trifluoromethyl)aniline is a pivotal intermediate in the synthesis of Regorafenib and Sorafenib. It is typically converted to the corresponding isocyanate, which then undergoes a urea formation reaction with another key amine intermediate.
Experimental Protocol: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Reaction Setup: A solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 equiv.) in a dry, inert solvent such as dichloromethane is prepared.
-
Phosgenation: To a solution of a phosgene equivalent, such as triphosgene (0.4 equiv.), in the same solvent, the aniline solution is added dropwise at 0 °C.
-
Base Addition: A non-nucleophilic base, such as triethylamine (2.2 equiv.), is then added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature until completion.
-
Isolation: The solvent is removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.
Experimental Protocol: Urea Formation for Regorafenib Synthesis
-
Reaction Setup: To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (1.0 equiv.) in an inert solvent like dichloromethane, a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equiv.) in the same solvent is added dropwise at 0 °C under an inert atmosphere.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for several hours, during which the product precipitates.
-
Isolation and Purification: The solid is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried to afford Regorafenib.
Biological Activity and Mechanism of Action
Regorafenib and Sorafenib are potent multi-kinase inhibitors that target several key signaling pathways implicated in cancer progression, including tumor angiogenesis, oncogenesis, and the tumor microenvironment.
Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀) of Regorafenib [1][2][3][4][5]
| Kinase Target | IC₅₀ (nM) |
| RET | 1.5 |
| c-RAF | 2.5 |
| VEGFR1 | 13 |
| VEGFR2 | 4.2 |
| VEGFR3 | 46 |
| PDGFRβ | 22 |
| c-KIT | 7 |
| B-RAF | 28 |
| B-RAF (V600E) | 19 |
| FGFR1 | 202 |
| TIE2 | 311 |
Table 3: In Vitro Kinase Inhibitory Activity (IC₅₀) of Sorafenib [6][7]
| Kinase Target | IC₅₀ (nM) |
| RAF-1 | 6 |
| B-RAF | 22 |
| B-RAF (V600E) | 38 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 58 |
| FGFR-1 | 580 |
Clinical Efficacy
The clinical utility of Regorafenib and Sorafenib has been demonstrated in numerous clinical trials for various solid tumors.
Table 4: Selected Clinical Trial Efficacy Data for Regorafenib [8][9][10][11]
| Trial (Indication) | Primary Endpoint | Regorafenib | Placebo | Hazard Ratio (95% CI) |
| CORRECT (mCRC) | Overall Survival (OS) | 6.4 months | 5.0 months | 0.77 (0.64-0.94) |
| GRID (GIST) | Progression-Free Survival (PFS) | 4.8 months | 0.9 months | 0.27 (0.19-0.39) |
Table 5: Selected Clinical Trial Efficacy Data for Sorafenib [12][13][14][15][16]
| Trial (Indication) | Primary Endpoint | Sorafenib | Placebo | Hazard Ratio (95% CI) |
| SHARP (HCC) | Overall Survival (OS) | 10.7 months | 7.9 months | 0.69 (0.55-0.87) |
| TARGET (RCC) | Progression-Free Survival (PFS) | 5.5 months | 2.8 months | 0.44 (0.35-0.55) |
Conclusion
This compound and its structural isomers are highly valuable building blocks in medicinal chemistry, providing a versatile platform for the synthesis of complex and potent therapeutic agents. The successful development of multi-kinase inhibitors like Regorafenib and Sorafenib, which rely on a key intermediate potentially derivable from this scaffold, underscores its significance. The strategic application of modern synthetic methodologies, such as the Buchwald-Hartwig amination, can unlock the full potential of this building block, paving the way for the discovery and development of next-generation targeted therapies. This guide provides a foundational understanding for researchers to leverage the unique properties of this compound in their drug discovery endeavors.
References
- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 7. oncology-central.com [oncology-central.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Efficacy and safety of regorafenib as beyond second-line therapy in patients with metastatic colorectal cancer: an adjusted indirect meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. researchgate.net [researchgate.net]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Efficacy of Sorafenib-Based Therapies for Non-Small Cell Lung Cancer [mdpi.com]
- 14. Sorafenib - Wikipedia [en.wikipedia.org]
- 15. ascopubs.org [ascopubs.org]
- 16. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4-chlorobenzotrifluoride with various boronic acids. This protocol is designed to facilitate the synthesis of novel biaryl compounds, which are valuable intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It offers a powerful method for the construction of biaryl and vinylaryl structures from the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. This compound is a useful building block due to its distinct halogen reactivities and the presence of the electron-withdrawing trifluoromethyl group. The significant difference in reactivity between the C-Br and C-Cl bonds allows for selective cross-coupling at the more reactive C-Br position.
The electron-withdrawing nature of the trifluoromethyl group activates the aryl halide towards oxidative addition, a key step in the catalytic cycle, often facilitating the reaction under milder conditions compared to electron-rich aryl halides.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. This step is typically the rate-determining step and is favored by the electron-deficient nature of the substrate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the halide. The base activates the organoboron reagent to facilitate this transfer.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Due to the higher bond strength of the C-Cl bond compared to the C-Br bond, the oxidative addition occurs selectively at the C-Br bond, allowing for regioselective synthesis of the desired product.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of a structurally similar substrate, 2-bromo-4-chlorophenyl-2-bromobutanoate, with various arylboronic acids. These data provide a strong indication of the expected outcomes for the Suzuki coupling of this compound.
Table 1: Suzuki Coupling of a 2-Bromo-4-chlorophenyl Derivative with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 81 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 72 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 76 |
| 6 | 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 64 |
Data is adapted from a study on a structurally similar substrate and is intended to be representative.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Application Note: Regioselective Formation of [4-Chloro-2-(trifluoromethyl)phenyl]magnesium bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are highly valuable organometallic compounds extensively used in organic synthesis for the formation of carbon-carbon bonds.[1][2] This document provides a detailed protocol for the chemoselective formation of a Grignard reagent from 2-Bromo-4-chlorobenzotrifluoride. The resulting reagent, [4-Chloro-2-(trifluoromethyl)phenyl]magnesium bromide (CAS 1799747-42-4), is a critical building block in medicinal chemistry and agrochemical synthesis.[3] The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can significantly enhance the biological activity and pharmacokinetic properties of target molecules.[4][5]
Principle of Selectivity
The starting material, this compound, features two different halogen substituents on the aromatic ring. The successful synthesis of the desired Grignard reagent hinges on the selective reaction at one of these sites. The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond, and the reactivity of these bonds follows the order: C-I > C-Br > C-Cl > C-F. This reactivity trend is inversely related to the carbon-halogen bond dissociation energy. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it significantly more labile and susceptible to reaction with magnesium metal.[6] Consequently, the reaction of this compound with magnesium proceeds with high regioselectivity to form [4-Chloro-2-(trifluoromethyl)phenyl]magnesium bromide, leaving the chloro group intact for potential subsequent functionalization.
Caption: Selective reaction at the C-Br bond.
Applications in Drug Development
The [4-Chloro-2-(trifluoromethyl)phenyl] moiety is a valuable pharmacophore in modern drug discovery. The trifluoromethyl group can improve metabolic stability, binding affinity, and cell membrane permeability. This Grignard reagent serves as a powerful nucleophile for introducing this specific structural unit into complex molecules.[4] It is primarily used in cross-coupling reactions and as a nucleophile to attack various electrophiles, such as carbonyl compounds, to forge new carbon-carbon bonds.[4][7] This makes it an essential intermediate for synthesizing a range of potential therapeutics, including kinase inhibitors and other targeted anti-cancer agents.
Quantitative Data Summary
While specific yield data for this exact transformation is not widely published, high yields can be expected based on analogous reactions with similar substrates. The following table presents representative data for the formation of Grignard reagents from closely related aryl bromides.
| Starting Material | Reagent/Conditions | Solvent | Yield (%) | Reference |
| o-Bromobenzotrifluoride | Mg | - | 85.5% (in subsequent reaction) | [8] |
| 1-Bromo-4-chlorobenzene | Mg | Diethyl Ether | High (Product Confirmed) | [6] |
| 1-Bromo-3,5-dichlorobenzene | i-PrMgCl·LiCl | THF | 94% | [9] |
| p-Bromobenzotrifluoride | Mg | - | 34.5% (in subsequent reaction) | [8] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the regioselective formation of [4-Chloro-2-(trifluoromethyl)phenyl]magnesium bromide. The resulting reagent is highly moisture-sensitive and is typically used immediately in a subsequent reaction without isolation.[1][2]
Materials:
-
This compound (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal for initiation)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot while being flushed with a stream of inert gas (N₂ or Ar). Equip a three-neck flask with a magnetic stir bar, a reflux condenser with an inert gas inlet, a pressure-equalizing dropping funnel, and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.[9]
-
Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the reaction flask. Add a single small crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings.[10][11]
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add approximately 5-10% of this solution to the flask containing the magnesium turnings. The reaction mixture may require gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the brown iodine color and the appearance of a cloudy, grayish solution, often with spontaneous bubbling at the magnesium surface.[11][12]
-
Substrate Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate sufficient to maintain a gentle reflux of the THF solvent. This slow addition is crucial to control the exothermic nature of the reaction.[11]
-
Reaction Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, the reaction mixture can be heated gently (e.g., to 50-60°C) for an additional 30-60 minutes to ensure all the aryl bromide has reacted and the magnesium is consumed.[13] The final solution should appear as a cloudy, grey-to-brown mixture, which is characteristic of Grignard reagents.[10]
-
Use of Grignard Reagent: Cool the reaction mixture to the desired temperature for the subsequent reaction (often 0°C). The Grignard reagent is now ready for use. Its concentration can be determined via titration if required for precise stoichiometry in the next step.
Caption: Workflow for Grignard reagent synthesis.
Safety Precautions
-
Grignard reagents are highly reactive and react violently with water and other protic solvents. Ensure all glassware is scrupulously dry and all reagents are anhydrous.[1]
-
The reaction is exothermic and can become vigorous. Maintain good control over the addition rate and have an ice bath readily available for emergency cooling.
-
Anhydrous ethereal solvents like THF and diethyl ether are extremely flammable. All operations must be conducted in a well-ventilated fume hood, away from any potential ignition sources.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthonix, Inc > Grignards and Zincs > [4-Chloro-2-(trifluoromethyl)phenyl]magnesium bromide, 0.25 M in THF - [C88183] [synthonix.com]
- 4. (4-(Trifluoromethyl)phenyl)magnesium bromide | 402-51-7 | Benchchem [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. lookchem.com [lookchem.com]
- 8. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. benchchem.com [benchchem.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chlorobenzotrifluoride is a versatile synthetic building block of significant interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the two distinct halogen atoms, bromine and chlorine, offer opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential couplings, providing a pathway to complex, multi-substituted aromatic compounds.
These application notes provide an overview and detailed protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing this compound. The provided data and methodologies serve as a comprehensive resource to facilitate the synthesis of novel chemical entities.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is highly dependent on the careful selection of the palladium source, ligand, base, and solvent. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in palladium-catalyzed reactions, allowing for selective coupling at the bromine-substituted position under appropriate conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling Conditions (Analogous Systems)
No specific data for the Suzuki-Miyaura coupling of this compound was found in the search results. The following table is based on general conditions for similar bromo-chloro-aryl compounds and provides a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 | Arylboronic acid |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 80-90 | Arylboronic acid |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 88-98 | Heteroarylboronic acid |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 18 | 75-85 | Vinylboronic acid |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl or vinyl halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes.
Data Presentation: Heck Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Alkene |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 80 | 16 | 80-90 | Styrene |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100-120 | 24 | 85-95 | Methyl acrylate |
| Herrmann's catalyst (1) | - | NaOAc (2) | DMF | 120 | 12 | 75-85 | n-Butyl acrylate |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 18 | 70-80 | Acrylonitrile |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
Acetonitrile
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in acetonitrile under an argon atmosphere.
-
Add the alkene and triethylamine to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Data Presentation: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Alkyne | Reference |
| Pd(PPh₃)₄ (11) | CuI (14) | Isopropylamine | Isopropylamine | 80 | 1 | Not specified | 3-ethynyl-pyridine-2,6-diamine | [1] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | 85-95 | Phenylacetylene | Analogous |
| Pd(OAc)₂ (1) | - | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 80-90 | 1-Octyne | Analogous |
| [PdCl(allyl)]₂ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 90 | 18 | 82-92 | Propargyl alcohol | Analogous |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a patented procedure for the Sonogashira coupling of this compound.[1]
Materials:
-
This compound (1.5 equiv)
-
Terminal alkyne (e.g., 3-ethynyl-pyridine-2,6-diamine) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.11 equiv)
-
Copper(I) iodide (CuI, 0.14 equiv)
-
Isopropylamine
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add the terminal alkyne, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.
-
Add degassed isopropylamine as the solvent and base.
-
Add this compound to the mixture.
-
Stir and heat the mixture under a nitrogen atmosphere at 80 °C for 1 hour.[1]
-
Cool the mixture to room temperature and partition between ethyl acetate and water.
-
Separate the aqueous phase and extract with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product as necessary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.
Data Presentation: Buchwald-Hartwig Amination Conditions (Analogous Systems)
No specific data for the Buchwald-Hartwig amination of this compound was found in the search results. The following table is based on general conditions for similar bromo-chloro-aryl compounds and provides a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Amine |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 85-95 | Morpholine |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | 80-90 | Aniline |
| G3-XPhos (2) | - | K₃PO₄ (2) | t-BuOH | 100 | 16 | 90-98 | Primary alkylamine |
| Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.5) | THF | 80 | 24 | 75-85 | Secondary alkylamine |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
BINAP (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes: Synthesis of Biaryl Compounds Using 2-Bromo-4-chlorobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-4-chlorobenzotrifluoride is a versatile synthetic building block, particularly valuable in the fields of medicinal chemistry and materials science. Its structure features a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and two distinct halogen atoms—bromine and chlorine. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions allows for selective, stepwise functionalization. Typically, the C-Br bond is more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the C-Cl bond, enabling the targeted synthesis of complex biaryl structures and other derivatives.
This document provides detailed protocols and comparative data for the synthesis of biaryl compounds and related structures utilizing this compound through various palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Methodologies
Several palladium-catalyzed reactions are instrumental for the synthesis of biaryl compounds from aryl halides. The selective reactivity of the C-Br bond in this compound is the key to its utility.
-
Suzuki-Miyaura Coupling: Forms a carbon-carbon bond between an aryl halide and an organoboron compound (boronic acid or ester). It is one of the most widely used methods for biaryl synthesis due to its mild conditions and high functional group tolerance.[1][2]
-
Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond between an aryl halide and an amine. This reaction is crucial for synthesizing arylamines, a common scaffold in pharmaceuticals.[3][4][5]
-
Sonogashira Coupling: Joins an aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding aryl alkynes which can be precursors to more complex structures.[6][7][8]
-
Heck Reaction: Forms a carbon-carbon bond between an aryl halide and an alkene, offering a pathway to substituted styrenes and other vinylated aromatics.[9][10]
Data Presentation: Comparative Reaction Conditions
The following tables summarize representative starting conditions for various cross-coupling reactions. While specific data for this compound is limited in publicly available literature, the conditions provided for analogous bromo- and chloro-substituted aryl halides serve as an excellent starting point for optimization. The higher reactivity of the C-Br bond is the basis for selective coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | High | [2] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | H₂O | Reflux | >90 | [11] |
| Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-120 | Good-High | [12] |
| Alkylboronic acid | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3.0) | Toluene/H₂O | RT | Good |[13] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Primary/Secondary Amine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | High | [14] |
| Aniline | "XantPhos Pd G3" (5) | - | DBU (2.0) | MeCN/PhMe | 140 | Good | [15] |
| Primary Amine | Pd(OAc)₂ (2) | dppp (2) | NaOt-Bu (1.4) | Toluene | 80-100 | High | [16] |
| Ammonia (equivalent) | Pd(OAc)₂ (1-2) | Josiphos (1.5-3) | NaOt-Bu (1.2) | Toluene | 100 | Good-High |[4] |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details the selective C-C bond formation at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is 0.1 to 0.5 M with respect to the aryl halide.[12]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[12]
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol describes the selective C-N bond formation at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a dry Schlenk tube.[14]
-
Reagent Addition: Add this compound, the amine, and anhydrous, degassed toluene.
-
Inert Atmosphere: Seal the tube and remove it from the glovebox (if used). If not using a glovebox, ensure the vessel is properly sealed under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).[14]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling the reaction to room temperature, quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield the desired N-aryl product.
Visualizations
Experimental and Catalytic Cycle Diagrams
The following diagrams illustrate the general workflow for cross-coupling reactions and the catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: The Utility of 2-Bromo-4-chlorobenzotrifluoride in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-4-chlorobenzotrifluoride as a key intermediate in the development of novel agrochemicals. This document outlines detailed experimental protocols for the synthesis of potential herbicidal and fungicidal compounds through key chemical transformations, including Suzuki coupling, Buchwald-Hartwig amination, and Ullmann condensation. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized using diagrams.
Introduction
This compound is a versatile aromatic building block containing three key functional groups: a bromine atom, a chlorine atom, and a trifluoromethyl group. The trifluoromethyl moiety is a well-known feature in many active agrochemicals, often enhancing their metabolic stability, lipophilicity, and biological efficacy. The presence of two distinct halogen atoms at the 2- and 4-positions allows for regioselective functionalization, making this compound an attractive starting material for the synthesis of a diverse range of agrochemical candidates. This document explores its application in creating novel herbicides and fungicides.
Key Synthetic Applications and Protocols
The bromine atom in this compound is the more reactive site for common cross-coupling reactions, allowing for the selective introduction of various substituents.
Synthesis of Phenyl-Substituted Herbicides via Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this application, it is used to introduce a substituted phenyl ring, a common motif in many commercial herbicides. The resulting biaryl structure can be a precursor to herbicides that inhibit protoporphyrinogen oxidase (PPO) or other key enzymes in plant biosynthesis.
Experimental Protocol: Synthesis of a Biaryl Herbicide Precursor
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a substituted phenylboronic acid.
-
Materials:
-
This compound
-
Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
-
Table 1: Representative Data for Suzuki Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 90 | 18 | 85 |
| 2 | This compound | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 82 |
| 3 | This compound | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | DME/H₂O | 85 | 20 | 88 |
Note: The data in this table is illustrative and based on typical yields for Suzuki coupling reactions of similar substrates.
Application Notes and Protocols: 2-Bromo-4-chlorobenzotrifluoride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chlorobenzotrifluoride is a key building block in the synthesis of complex pharmaceutical intermediates. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo and chloro substituents provide versatile handles for various cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The strategic application of these reactions enables the efficient construction of biaryl and arylamine scaffolds, which are prevalent in a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies.
Key Applications and Reaction Pathways
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to introduce aryl and amino functionalities. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 2-position.
Caption: General synthetic pathways using this compound.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl cores found in many pharmaceutical agents.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 81 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst (and ligand, if separate).
-
Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Using this compound, this reaction provides access to a wide range of substituted anilines that are key intermediates in the development of kinase inhibitors and other pharmaceuticals.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 82 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | THF | 80 | 12 | 90 |
| 4 | 4-Fluoroaniline | Pd(OAc)₂ (2) | G3-XPhos (4) | Cs₂CO₃ | t-Amyl alcohol | 100 | 24 | 85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial and may require optimization for different amines.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere glovebox
Procedure:
-
Inside a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the reaction vessel and remove it from the glovebox.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex molecules in pharmaceutical research and development. The protocols and data provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions serve as a comprehensive guide for researchers to efficiently construct key biaryl and arylamine scaffolds. Careful optimization of the reaction conditions for specific substrates will enable the successful synthesis of a diverse range of pharmaceutical intermediates.
Application Notes and Protocols: Nitration of Substituted Benzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the nitration of substituted benzotrifluorides, a critical reaction in the synthesis of various agrochemicals and pharmaceuticals. The protocols and data presented are compiled from established literature and are intended to serve as a comprehensive guide for laboratory synthesis.
Introduction
Benzotrifluoride and its substituted derivatives are important building blocks in medicinal and materials chemistry. The introduction of a nitro group onto the benzotrifluoride ring via electrophilic aromatic substitution is a key transformation, yielding versatile intermediates. The trifluoromethyl group is a strong deactivating and meta-directing group; however, the presence of other substituents can influence the regioselectivity of the nitration reaction. Careful control of reaction conditions is crucial for achieving desired product yields and isomer distributions.
Experimental Protocols
Two primary methods for the nitration of substituted benzotrifluorides are presented below: nitration with nitric acid alone and nitration with a mixed acid (nitric acid and sulfuric acid) system.
Protocol 1: Nitration of 3-Alkyl-Substituted Benzotrifluorides with Nitric Acid
This protocol is particularly effective for achieving a high yield of the 2-nitro isomer when starting with 3-alkyl-substituted benzotrifluorides.[1][2][3][4][5]
Materials:
-
3-Alkyl-substituted benzotrifluoride (e.g., 3-methylbenzotrifluoride)
-
Methylene chloride (or other suitable inert solvent)
-
Ice
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge a round-bottom flask with a 3 to 10 molar excess of concentrated nitric acid relative to the benzotrifluoride substrate.[1][2][4][5] Begin stirring and cool the flask to a temperature between -20°C and -10°C using a cooling bath.[1][2][3]
-
Substrate Addition: Slowly add the 3-alkyl-substituted benzotrifluoride dropwise to the cooled, stirring nitric acid.[1][3][4][5] The rate of addition should be controlled to maintain the internal reaction temperature within the desired range.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the low temperature for an additional 15 minutes to one hour to ensure the reaction goes to completion.[1][3][4][5]
-
Work-up:
-
Pour the reaction mixture slowly over a large volume of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with methylene chloride.
-
Wash the organic layer sequentially with water and then with a saturated sodium carbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Remove the solvent using a rotary evaporator to yield the crude product as an oil. The product can be further purified by vacuum distillation. The isomer distribution can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4]
Protocol 2: Nitration of Benzotrifluoride with Mixed Acid
This is a more general and widely used method for the nitration of deactivated aromatic rings.
Materials:
-
Benzotrifluoride (or a substituted derivative)
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (95%)[6]
-
Dichloromethane
-
Ice
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer
-
Cooling bath (ice-water)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked flask, combine the benzotrifluoride substrate with concentrated sulfuric acid. Stir the mixture and cool it to between 20°C and 30°C using a cooling bath.[6][7]
-
Addition of Nitrating Agent: Add fuming nitric acid dropwise to the stirring mixture over a period of 30 minutes.[6][7] It is crucial to control the addition rate to maintain the reaction temperature within the specified range.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional hour.[6][7]
-
Work-up:
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude nitrobenzotrifluoride as a pale-yellow oil.[6] The primary product in this case will be the 3-nitrobenzotrifluoride.
Data Presentation
The following tables summarize quantitative data from representative nitration reactions of substituted benzotrifluorides.
Table 1: Nitration of 3-Methylbenzotrifluoride with Nitric Acid [1][3][4]
| Reactant Molar Ratio (HNO₃ : Substrate) | Temperature (°C) | Reaction Time | Product Yield | 2-nitro Isomer (%) | 4-nitro Isomer (%) | 6-nitro Isomer (%) |
| ~6.4 : 1 | -16 to -22 | ~2.5 hours | High | 43 | 31 | 24 |
| ~6.4 : 1 | -30 to -31 | ~3 hours | High | 46.6 | 26.9 | 26.5 |
Table 2: Nitration of Benzotrifluoride with Mixed Acid [6]
| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| Benzotrifluoride | Fuming HNO₃ / H₂SO₄ | 20 - 30 | 1.5 hours | 3-Nitrobenzotrifluoride | 91 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the nitration of substituted benzotrifluorides.
References
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]
- 6. prepchem.com [prepchem.com]
- 7. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Halogenated Benzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of halogenated benzotrifluoride derivatives. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Achieving high purity is critical for ensuring the safety, efficacy, and quality of the final products. The following sections detail common purification techniques, including fractional vacuum distillation, recrystallization, and column chromatography, complete with quantitative data, step-by-step protocols, and logical workflows to guide the selection of the most appropriate method.
Introduction to Purification Challenges
Halogenated benzotrifluoride derivatives often present unique purification challenges due to their chemical properties. These can include:
-
Isomeric Impurities: Synthesis frequently results in a mixture of positional isomers with very similar physical properties, making separation difficult.[2]
-
High Boiling Points: Many derivatives have high boiling points, necessitating vacuum distillation to prevent thermal degradation.[2]
-
Variable Polarity: The polarity of these compounds can vary significantly based on the nature and position of the halogen and other functional groups, influencing the choice of chromatographic conditions or recrystallization solvents.
-
Reactivity: The presence of the trifluoromethyl group and halogens can affect the molecule's reactivity and stability under certain purification conditions.
A systematic approach to purification is therefore essential to obtain these intermediates in the required high purity for subsequent synthetic steps and for meeting stringent regulatory standards in drug development.
Comparative Overview of Purification Techniques
The choice of purification method depends on several factors including the scale of the purification, the physical properties of the target compound and its impurities (e.g., boiling point, solubility), and the desired final purity. The following table summarizes the applicability of common techniques for halogenated benzotrifluoride derivatives.
| Technique | Principle | Applicability for Halogenated Benzotrifluorides | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[2][4] | Effective for thermally stable, liquid derivatives with significant boiling point differences from impurities (>20 °C).[2] | Scalable, cost-effective for large quantities, can remove non-volatile and highly volatile impurities. | Not suitable for thermally sensitive compounds or for separating isomers with close boiling points. |
| Recrystallization | Separation based on differential solubility of the compound and impurities in a solvent at different temperatures.[5] | Applicable to solid derivatives. The choice of solvent is critical and often requires screening.[5] | Can yield very high purity, scalable, relatively inexpensive. | Finding a suitable solvent can be time-consuming, potential for product loss in the mother liquor. |
| Flash Column Chromatography | Separation based on differential partitioning of components between a stationary phase and a mobile phase under moderate pressure.[6] | Widely used for routine purification of reaction mixtures, effective for separating compounds with different polarities.[6] | Fast, versatile, applicable to a wide range of compounds, can separate isomers with different polarities. | Can be solvent-intensive, may not be economical for very large scales. |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution version of column chromatography using high pressure to force the mobile phase through a column with smaller particles. | Used for high-purity isolations and for separating challenging mixtures, such as isomers with very similar properties.[7] | Excellent resolution, highly reproducible, suitable for analytical and preparative scales. | Expensive equipment and solvents, lower throughput for preparative separations compared to other methods. |
Data Presentation: Purity and Yield
The following tables provide a summary of quantitative data for the purification of selected halogenated benzotrifluoride derivatives using different techniques.
Table 1: Fractional Vacuum Distillation of Dichlorobenzotrifluoride Derivatives
| Compound | Initial Purity (GC Area %) | Purification Conditions | Final Purity (GC Area %) | Yield | Reference |
| 3,4-Dichlorobenzotrifluoride | ~90% | Vacuum: -0.065 to -0.07 MPa, Reflux Ratio: 8:3, Overhead Temp: 110 °C | >99% | 93.8% | [8] |
| 2,4-Dichlorobenzotrifluoride | 91.2% | Steam Distillation | 98.3% | 78.8% |
Table 2: Recrystallization of Halogenated Benzotrifluoride Derivatives
| Compound | Crude Material | Recrystallization Solvent | Final Purity | Yield | Reference |
| 2-Amino-3-nitro-5-fluorobenzotrifluoride | Yellow precipitate | 60% Aqueous Ethanol | Not specified | 57% | |
| 2-Nitro-3-methylbenzotrifluoride | Oil containing 43% of the 2-nitro isomer | Cold Methanol | ~98% | 51% (of the 2-nitro isomer) | [6] |
| 2-Amino-5-chloro-2'-fluorobenzophenone | Crude precipitate | 85% Ethanol | Not specified | Not specified |
Table 3: Chromatographic Purification of Trifluoromethylated Compounds
| Compound | Purification Method | Stationary Phase | Mobile Phase | Yield | Reference |
| Trifluoromethylated Imidazopyridine | Flash Chromatography | Silica Gel | Heptane:EtOAc (gradient) | >99% | [7] |
| Trifluoromethylated Spiroisoxazolones | Column Chromatography | Silica Gel (200-300 mesh) | Petroleum ether/ethyl acetate (20:1 v/v) | 18-78% | [9] |
| Trifluoromethylated N-fused Heterocycles | Preparative HPLC | Zorbax column | Acidic conditions | Not specified | [6] |
Experimental Protocols
Protocol for Fractional Vacuum Distillation of 3,4-Dichlorobenzotrifluoride
This protocol is adapted from established industrial and laboratory procedures for the purification of crude 3,4-Dichlorobenzotrifluoride to >99% purity.[2]
Materials and Equipment:
-
Crude 3,4-Dichlorobenzotrifluoride
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed)
-
Distillation head with condenser and reflux controller
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Thermometer
-
Vacuum-compatible grease
Procedure:
-
Pre-treatment: Filter the crude 3,4-Dichlorobenzotrifluoride to remove any solid catalyst particles.
-
Apparatus Setup:
-
Assemble the fractional vacuum distillation apparatus in a fume hood.
-
Ensure all glass joints are properly sealed with vacuum-compatible grease.
-
Place the filtered crude product into the round-bottom flask with a stir bar.
-
Connect the distillation column, distillation head, condenser, and receiving flask.
-
Position the thermometer bulb at the vapor outlet to the condenser.
-
-
Distillation Process:
-
Begin stirring the liquid in the distillation flask.
-
Start the vacuum pump and slowly evacuate the system to the desired pressure (e.g., -0.065 to -0.07 MPa).[8]
-
Once the vacuum is stable, begin gently heating the distillation flask.
-
Control the heating to establish a steady reflux in the column. A reflux ratio of approximately 8:3 is recommended.[8]
-
Collect any low-boiling impurities as the first fraction.
-
When the vapor temperature stabilizes at the boiling point of 3,4-Dichlorobenzotrifluoride at the given pressure (overhead temperature of ~110 °C at -0.065 to -0.07 MPa), switch to a clean receiving flask to collect the main product fraction.[8]
-
Continue distillation until the majority of the product is collected and the temperature begins to drop or rise sharply.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once cooled, slowly vent the system with an inert gas.
-
Turn off the vacuum pump.
-
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC).
Protocol for Recrystallization of Solid Halogenated Benzotrifluoride Derivatives
This protocol provides a general procedure for purifying solid halogenated benzotrifluoride derivatives. The key to successful recrystallization is the selection of an appropriate solvent system.
Solvent Selection:
A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent screening should be performed with small amounts of the crude product. Common solvents to test include:
-
Protic solvents: Ethanol, Methanol, Isopropanol, Water
-
Aprotic polar solvents: Acetone, Ethyl acetate, Acetonitrile
-
Nonpolar solvents (often used as anti-solvents): Hexanes, Heptane, Toluene
Mixtures of solvents are often effective. For example, dissolving the compound in a good solvent (e.g., ethanol) and then adding a poor solvent (e.g., water) until the solution becomes cloudy, followed by heating to redissolve, can induce crystallization upon cooling.
Procedure:
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Analysis: Determine the purity of the recrystallized product by an appropriate method such as HPLC, GC, or melting point analysis.
Protocol for Flash Column Chromatography
This protocol describes a general method for the purification of halogenated benzotrifluoride derivatives using flash column chromatography.
Materials and Equipment:
-
Crude sample
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane)
-
Flash chromatography column
-
Air or nitrogen source with pressure regulator
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Mobile Phase Selection: Develop a suitable mobile phase using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (5-15 psi) to the top of the column to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in separate tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Confirm the purity of the final product by HPLC, GC, or NMR.
Logical Workflow for Purification Method Selection
The selection of an appropriate purification technique is a critical step. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision tree for selecting a purification method.
Experimental Workflow for HPLC Method Development
For challenging separations, particularly of isomers, HPLC is often the method of choice. The following diagram outlines a systematic workflow for developing a robust HPLC purification method.
Caption: Workflow for HPLC method development and scale-up.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5260489A - Purification of halogenated aromatic sulfones or ketones - Google Patents [patents.google.com]
- 9. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
Application Notes and Protocols for the Characterization of 2-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 2-Bromo-4-chlorobenzotrifluoride and its related products. The protocols outlined below utilize common analytical techniques to ensure identity, purity, and quality.
Introduction
This compound (CAS No. 1099597-32-6) is a halogenated aromatic compound with a molecular formula of C₇H₃BrClF₃ and a molecular weight of 259.46 g/mol .[1][2] Its chemical structure features a benzene ring substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group. Accurate and robust analytical methods are crucial for the quality control of this compound in research and development, particularly in the synthesis of pharmaceutical compounds and other complex organic molecules.
This document details protocols for the characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Methods Overview
A multi-faceted approach is recommended for the comprehensive characterization of this compound. The logical workflow for analysis is depicted below.
Caption: Logical workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying volatile and semi-volatile impurities.[3] The high selectivity of the mass spectrometer allows for confident identification of co-eluting species.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Fisher TSQ 9000).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
Acetonitrile or Hexane (solvent), HPLC grade.
-
This compound reference standard.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile or hexane to prepare a 1 mg/mL solution.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 50:1)
-
Carrier Gas Flow (Helium): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Analysis: Inject the prepared sample solution into the GC-MS system.
-
Data Processing: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Calculate the purity by the area normalization method.
Data Presentation
| Parameter | Result |
| Purity by GC-MS (%) | > 98.0 |
| Major Impurities (%) | < 1.0 |
| Retention Time (min) | To be determined experimentally |
Note: The purity of related compounds like 4-Bromo-3-chlorobenzotrifluoride is often specified as >97.5% by GC.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantitative analysis and purity determination of this compound, especially for non-volatile impurities.[5] A reversed-phase method is typically employed.
Experimental Protocol
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Water, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Formic Acid or Phosphoric Acid, analytical grade.
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Calculate the percentage purity by the area normalization method.
Data Presentation
| Parameter | Acceptance Criteria |
| Purity by HPLC (%) | ≥ 98.0% |
| Individual Impurity (%) | ≤ 0.5% |
| Total Impurities (%) | ≤ 2.0% |
| Retention Time (min) | Report |
| Relative Retention Time (RRT) of Impurities | Report |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher).
Reagents:
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Reference the chemical shifts to TMS (0 ppm).
Expected Spectral Data (Predicted)
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The splitting patterns (e.g., doublets, doublet of doublets) will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts of the carbons bonded to bromine, chlorine, and the trifluoromethyl group will be significantly affected by these substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Identify the characteristic absorption bands.
Expected Absorption Bands
Based on the structure of this compound and data from similar compounds, the following characteristic peaks are expected:[6][7][8]
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H aromatic stretching |
| 1600-1450 | C=C aromatic ring stretching |
| 1350-1150 | C-F stretching (strong) |
| 1100-1000 | C-Cl stretching |
| 700-500 | C-Br stretching |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the analytical techniques and the information they provide for the characterization of this compound.
Caption: Relationship between analytical techniques and characterization data.
Summary
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and quality, which is essential for its application in research, development, and manufacturing. For regulatory submissions, method validation according to ICH guidelines is required.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. 4-Bromo-3-chlorobenzotrifluoride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-4-chlorobenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the scalable synthesis of 2-Bromo-4-chlorobenzotrifluoride, a key building block in medicinal chemistry. Detailed protocols for its multi-step synthesis and subsequent derivatization are provided, along with its application in the development of kinase inhibitors, specifically targeting the p38 MAP kinase signaling pathway.
Application Notes
This compound is a versatile synthetic intermediate prized for its unique substitution pattern, which includes a trifluoromethyl group, a bromine atom, and a chlorine atom. This arrangement of functional groups allows for selective and sequential chemical modifications, making it a valuable scaffold in the design and synthesis of complex organic molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates, while the bromine and chlorine atoms provide orthogonal handles for various cross-coupling reactions.
A significant application of this scaffold is in the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The p38 mitogen-activated protein kinase (MAPK) pathway, in particular, is a key regulator of inflammatory responses, making it an attractive target for the development of novel therapeutics for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[2][3] Derivatives of this compound can be designed to bind to the ATP-binding site of p38 MAPK, thereby inhibiting its activity and downstream inflammatory signaling.[4]
Synthetic Strategy and Workflow
The scalable synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily available 4-chlorobenzotrifluoride. The overall workflow involves nitration, reduction, and a subsequent Sandmeyer reaction. This intermediate can then be further functionalized, for example, via a Suzuki coupling, to generate potential kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-nitrobenzotrifluoride (Nitration)
This protocol describes the regioselective nitration of 4-chlorobenzotrifluoride. The electron-withdrawing trifluoromethyl group directs nitration to the meta position, while the chloro group directs to the ortho and para positions. The combined effect favors the formation of the 2-nitro isomer.
Materials:
-
4-Chlorobenzotrifluoride
-
Nitric acid (90%)
-
Heteropoly acid ionic liquid catalyst
-
Round-bottom flask with magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
To a 25 mL round-bottom flask, add 4-chlorobenzotrifluoride (10 mmol, 1.81 g), 90% nitric acid (20 mmol, 1.4 g), and the heteropoly acid ionic liquid catalyst (0.5 mmol).[5]
-
Heat the mixture to 80 °C and stir for 2 hours.[5]
-
After cooling, the mixture will separate into two phases.
-
Separate the upper organic layer, which contains the crude product.
-
Wash the organic layer with water and neutralize it.
-
Dry the product under vacuum to yield 4-chloro-2-nitrobenzotrifluoride.
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzotrifluoride | [5] |
| Reagents | 90% Nitric Acid, Ionic Liquid Catalyst | [5] |
| Temperature | 80 °C | [5] |
| Duration | 2 hours | [5] |
| Reported Yield | 82% | [5] |
Protocol 2: Synthesis of 4-Chloro-2-aminobenzotrifluoride (Reduction)
This protocol outlines the reduction of the nitro group to an amine using iron powder in an acidic medium, a classic and scalable method.
Materials:
-
4-Chloro-2-nitrobenzotrifluoride
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water solvent mixture
-
Round-bottom flask with reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, suspend 4-chloro-2-nitrobenzotrifluoride (10 mmol) and iron powder (30 mmol) in a 2:1 mixture of ethanol and water (30 mL).
-
Add ammonium chloride (1 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain 4-chloro-2-aminobenzotrifluoride.
| Parameter | Value |
| Starting Material | 4-Chloro-2-nitrobenzotrifluoride |
| Reagents | Iron Powder, Ammonium Chloride |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Duration | 3-4 hours |
| Expected Yield | >90% |
Protocol 3: Synthesis of this compound (Sandmeyer Reaction)
This protocol details the conversion of the arylamine to the corresponding aryl bromide via a Sandmeyer reaction using a copper(I) bromide catalyst.
Materials:
-
4-Chloro-2-aminobenzotrifluoride
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice bath
-
Beaker and dropping funnel
Procedure:
-
Diazotization:
-
In a beaker, dissolve 4-chloro-2-aminobenzotrifluoride (10 mmol) in 48% hydrobromic acid (30 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (12 mmol) in 48% hydrobromic acid (15 mL).
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with 1 M NaOH, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
-
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-2-aminobenzotrifluoride | [6] |
| Reagents | NaNO₂, HBr, CuBr | [6] |
| Temperature | 0-5 °C then Room Temperature | [6] |
| Duration | 2-3 hours | [6] |
| Expected Yield | 70-85% |
Protocol 4: Synthesis of an Anilinoquinazoline Derivative (Suzuki Coupling)
This protocol describes a representative Suzuki coupling reaction to form a C-C bond, a key step in synthesizing many kinase inhibitors from the this compound intermediate.
Materials:
-
This compound
-
(4-Amino-3-methoxyphenyl)boronic acid
-
Pd(dppf)Cl₂ (Palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), (4-amino-3-methoxyphenyl)boronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio, 0.2 M concentration with respect to the aryl bromide) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired anilinoquinazoline precursor.
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | (4-Amino-3-methoxyphenyl)boronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 90 °C |
| Duration | 12-16 hours |
Application in Kinase Inhibitor Development
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by cellular stresses and inflammatory cytokines. This leads to the activation of downstream kinases and transcription factors, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. Small molecule inhibitors, such as those derived from this compound, can block the activity of p38α, thereby interrupting this inflammatory cascade.
Workflow for Kinase Inhibitor Screening
Once a library of this compound derivatives is synthesized, a systematic screening process is employed to identify and characterize potent and selective inhibitors of the target kinase, such as p38 MAPK.
A common method for the primary screen and IC₅₀ determination is a biochemical assay like the LanthaScreen™ Kinase Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by the kinase.[7][8]
Brief Protocol for a p38 MAPK LanthaScreen™ Assay:
-
Kinase Reaction: The p38 MAPK enzyme, a fluorescently labeled substrate (e.g., GFP-ATF2), and ATP are incubated with the test compound (derivative of this compound).[8]
-
Detection: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.
-
Measurement: If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal. The inhibitor's potency is determined by the reduction in this signal.[7]
This structured approach, from scalable synthesis of a versatile building block to targeted derivatization and systematic biological evaluation, is fundamental to modern drug discovery and development.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pagepressjournals.org [pagepressjournals.org]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Improving yield of Suzuki coupling with 2-Bromo-4-chlorobenzotrifluoride
A Technical Support Center for researchers, scientists, and drug development professionals, this guide provides troubleshooting advice and frequently asked questions to improve the yield of Suzuki coupling reactions with 2-Bromo-4-chlorobenzotrifluoride.
Troubleshooting Guide: Improving Suzuki Coupling Yields
This section addresses common issues encountered when performing Suzuki coupling with this compound, offering potential solutions and optimized protocols.
Issue 1: Low or No Product Formation
If you are observing low to no yield of your desired product, it could be due to several factors including catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.
Question: My Suzuki coupling reaction with this compound is giving me a very low yield. What are the first steps I should take to troubleshoot this?
Answer:
When troubleshooting a low-yield Suzuki coupling with this compound, a systematic approach is crucial. Start by verifying the quality of your reagents and the integrity of your reaction setup.
Initial Checks:
-
Reagent Quality: Ensure that your boronic acid is not decomposed, as they can be prone to degradation. It is also important to use a high-purity solvent and base.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Catalyst Activity: Your palladium catalyst may have lost activity. If possible, use a freshly opened bottle or a catalyst from a reliable source.
If these initial checks do not resolve the issue, you may need to optimize your reaction conditions. Key parameters to consider are the choice of catalyst, ligand, base, and solvent.
Optimized Reaction Conditions:
For electron-deficient aryl halides like this compound, specific combinations of catalyst, ligand, and base have been shown to be more effective.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | These are common and effective palladium sources for Suzuki couplings. |
| Ligand | SPhos or XPhos | Buchwald ligands like SPhos and XPhos are electron-rich and sterically hindered, which can improve catalytic activity for challenging substrates. |
| Base | K₃PO₄ or K₂CO₃ | A stronger base is often required for electron-deficient aryl halides. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Issue 2: Lack of Selectivity
A common challenge with this compound is achieving selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact.
Question: I am observing a significant amount of the di-coupled product, where the boronic acid has reacted at both the bromo and chloro positions. How can I improve the selectivity for the C-Br bond?
Answer:
Improving selectivity for the C-Br bond in this compound requires fine-tuning the reaction conditions to exploit the differential reactivity of the two halogen atoms.
Strategies for Improved Selectivity:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the more reactive C-Br bond.
-
Milder Base: Using a milder base, such as NaHCO₃, can sometimes reduce the rate of the C-Cl bond activation.
-
Choice of Catalyst: Some catalyst systems exhibit higher selectivity. For instance, catalysts with bulky ligands can show a preference for the less sterically hindered C-Br position.
Issue 3: Side Reactions
Besides low yield and lack of selectivity, other side reactions can complicate your Suzuki coupling.
Question: My reaction mixture contains significant amounts of homocoupled boronic acid and dehalogenated starting material. What can I do to minimize these side products?
Answer:
The formation of homocoupled and dehalogenated side products is often linked to the presence of oxygen and the choice of base.
Minimizing Side Reactions:
-
Rigorous Degassing: Thoroughly degas your reaction mixture to remove any dissolved oxygen, which can promote the homocoupling of the boronic acid.
-
Base Selection: The choice of base can influence the extent of dehalogenation. If you are observing significant dehalogenation, consider using a weaker base or a different solvent system.
Frequently Asked Questions (FAQs)
Q1: Can I use a different palladium catalyst for the Suzuki coupling of this compound?
A1: Yes, other palladium catalysts can be used. However, for this specific substrate, catalysts that are effective for electron-deficient aryl halides are recommended. These often include pre-formed palladium complexes with bulky, electron-rich phosphine ligands.
Q2: What is the optimal ratio of boronic acid to aryl halide?
A2: A slight excess of the boronic acid (1.1 to 1.5 equivalents) is typically used to ensure complete consumption of the aryl halide.
Q3: How can I monitor the progress of my reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture at regular intervals.
Experimental Protocols
General Procedure for Selective Suzuki Coupling of this compound:
-
To a dried Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and the ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Technical Support Center: Grignard Reagent Formation from Aryl Bromides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the formation of Grignard reagents from aryl bromides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, offering explanations and actionable solutions.
Q1: My Grignard reaction won't initiate. What are the common causes and how can I start it?
A1: Failure to initiate is a frequent challenge, often due to a passivating layer of magnesium oxide (MgO) on the magnesium turnings or the presence of moisture.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents like THF or diethyl ether must be anhydrous.[1][2]
-
Activate the Magnesium: The magnesium surface needs to be activated to remove the oxide layer.[1] Common methods include:
-
Q2: I'm observing a significant amount of a biaryl byproduct. What is this and how can I minimize it?
A2: The formation of a biaryl (Ar-Ar) is a common side reaction known as homocoupling or a Wurtz-type reaction.[3][4] It occurs when the newly formed Grignard reagent (Ar-MgBr) reacts with the unreacted aryl bromide (Ar-Br).[4]
-
Strategies to Minimize Homocoupling:
-
Slow Addition of Aryl Bromide: Add the aryl bromide solution dropwise to the magnesium suspension. This prevents a high local concentration of the aryl halide.[1][4]
-
Maintain Moderate Temperature: While some initial warming may be needed, the reaction is exothermic. Use a cooling bath to maintain a gentle reflux and avoid overheating, which can favor the coupling reaction.[1][4]
-
Ensure High Magnesium Activation: A highly activated magnesium surface promotes the rapid formation of the Grignard reagent, reducing the time unreacted aryl bromide is present.[1]
-
Solvent Choice: The choice of solvent can influence the extent of homocoupling. For some substrates, diethyl ether may be preferable to THF.[4]
-
Q3: My reaction mixture turned dark brown or black. Is this normal?
A3: A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities in the reagents.[7]
Q4: What happens if my glassware or solvent is not completely dry?
A4: Grignard reagents are highly basic and will react with protic compounds like water.[8] This reaction quenches the Grignard reagent, forming the corresponding arene (Ar-H) and magnesium hydroxy bromide (Mg(OH)Br), thus reducing the yield of your desired reagent.[8][9]
Q5: Can the Grignard reagent react with air?
A5: Yes, Grignard reagents react with oxygen in the air. This can lead to the formation of magnesium alkoxide species, which upon workup, can yield phenols (Ar-OH).[10] To prevent this, the reaction should be carried out under an inert atmosphere, such as dry nitrogen or argon.[2][3]
Quantitative Data on Side Reactions
The yield of the desired Grignard reagent can be significantly impacted by side reactions. The following table summarizes representative data on the selectivity of Grignard formation, highlighting the reduction of the Wurtz coupling side product.
| Grignard Reagent Synthesis | Method | Solvent | Conversion (%) | Selectivity (%) (vs. Wurtz Coupling) |
| Pentylmagnesium Bromide | Semi-batch | Diethyl Ether | ~95 | ~90 |
| Pentylmagnesium Bromide | Continuous Lab Scale | Diethyl Ether | >99 | >98 |
| Pentylmagnesium Chloride | Semi-batch | Diethyl Ether | ~90 | ~85 |
| Pentylmagnesium Chloride | Continuous Lab Scale | Diethyl Ether | >99 | >97 |
This data is a representative summary based on findings that continuous processes can improve selectivity by providing better control over reaction parameters.[3]
Experimental Protocol for Minimizing Side Reactions in Aryl Grignard Formation
This protocol provides a detailed methodology for the preparation of an aryl Grignard reagent with an emphasis on minimizing common side reactions.
Materials:
-
Magnesium turnings
-
Aryl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane for activation
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle and cooling bath
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven or by flame-drying under vacuum to eliminate any traces of water.[3]
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for the inert gas.
-
Establish Inert Atmosphere: Purge the entire system with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.[3]
-
Magnesium Addition: Place the magnesium turnings in the reaction flask.
-
Magnesium Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask. Gently warm the flask until the color of the iodine disappears, indicating the activation of the magnesium surface.[3][4]
-
Initiation: Add a small portion of the aryl bromide (diluted in the anhydrous solvent) to the activated magnesium. The reaction should begin, evidenced by a slight warming and the appearance of a cloudy solution.[3]
-
Slow Addition of Aryl Bromide: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or use a cooling bath to maintain control.[3][4]
-
Reaction Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed.
Reaction Pathways
The following diagram illustrates the desired Grignard formation pathway and the major side reactions.
Caption: Grignard formation and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. adichemistry.com [adichemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient halides. Find answers to frequently asked questions and detailed protocols to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient aryl chloride is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling with an electron-deficient halide fails, a systematic check of your reagents and reaction conditions is the best first step.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially when not stored under an inert atmosphere, can degrade. Phosphine ligands are particularly susceptible to oxidation. Ensure your catalyst and ligand are fresh and have been stored correctly. For challenging couplings like those with aryl chlorides, highly active, bulky, and electron-rich ligands are often necessary.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and decomposition of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen, and that your solvents were thoroughly degassed.[2]
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Reagent Quality: Verify the purity of your electron-deficient halide and your boronic acid or ester. Boronic acids can be prone to protodeboronation, especially if they are also electron-deficient.[2] Using a more stable boronic ester derivative (e.g., pinacol or MIDA esters) can sometimes be beneficial.
-
Base Selection: The choice and quality of the base are crucial. The base must be strong enough to facilitate transmetalation but not so strong as to cause significant decomposition of your starting materials or promote side reactions. Ensure your base is anhydrous if the reaction is intended to be run under such conditions.
Q2: I am observing a significant amount of dehalogenated product. What causes this and how can I minimize it?
A2: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly with electron-deficient and heteroaryl halides.[3]
The primary cause is the formation of a palladium-hydride (Pd-H) species. This can be formed from various sources, including trace water, alcohol solvents, or even some bases. To minimize dehalogenation:
-
Optimize Your Base: Strong bases can sometimes promote the formation of Pd-H species. Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: Bulky, electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over the dehalogenation pathway.[3]
-
Solvent System: Use aprotic solvents like dioxane, THF, or toluene to reduce the source of protons. If using an aqueous system, carefully control the amount of water.[3]
-
Protecting Groups: For N-H containing heterocycles (like indoles or pyrroles), deprotonation by the base can increase the ring's electron density and susceptibility to side reactions. Protecting the N-H group can often suppress dehalogenation.[3][4]
Q3: My reaction is producing a lot of homocoupled product from the boronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2] To prevent this:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction time.
-
Use a Pd(0) Precatalyst: While Pd(II) precatalysts are common, they need to be reduced in situ to the active Pd(0) species. This reduction process can sometimes lead to side reactions like homocoupling. Using a Pd(0) source like Pd₂(dba)₃ may be beneficial.
Troubleshooting Guides & Experimental Protocols
Problem: Low or No Product Formation
A lack of product can be due to several factors, from inactive catalyst to incorrect reaction conditions. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low or no product yield.
Detailed Protocol: Ligand Screening for a Challenging Aryl Chloride Coupling
This protocol outlines a general procedure for screening different phosphine ligands to find the optimal conditions for your specific substrate.
Materials:
-
Electron-deficient aryl chloride (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
A selection of phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the aryl chloride (e.g., 0.1 mmol), arylboronic acid (0.12 mmol), and base (0.2 mmol) to a series of reaction vials.
-
Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium precatalyst and each ligand in the chosen solvent. Add the appropriate amount of the palladium and ligand solutions to each reaction vial to achieve the desired catalyst loading (typically 1-2 mol % Pd) and ligand-to-metal ratio (typically 1:1 to 2:1).
-
Reaction: Add the final volume of solvent to each vial, seal them, and place them in a pre-heated reaction block or oil bath. Stir the reactions at the desired temperature (e.g., 80-110 °C).
-
Monitoring: After a set time (e.g., 12-24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine the conversion and identify the most effective ligand.
Problem: Significant Side Product Formation (Dehalogenation/Homocoupling)
The presence of side products reduces your yield and complicates purification. The following diagram illustrates the decision-making process for addressing these issues.
Caption: Troubleshooting workflow for common side products.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing Suzuki couplings with electron-deficient halides.
Table 1: Effect of Ligand on the Suzuki Coupling of 4-chlorobenzonitrile with Phenylboronic Acid
| Ligand | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| XPhos | 1 | K₃PO₄ | Dioxane | 100 | 8 | 95 |
| SPhos | 1 | Cs₂CO₃ | Toluene | 110 | 6 | 98 |
Data is illustrative and compiled from typical results seen in the literature. Actual results may vary.
Table 2: Effect of Base and Solvent on the Suzuki Coupling of 2-chloropyridine with 4-methoxyphenylboronic acid
| Base (equiv) | Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ (2) | Toluene/H₂O | Pd(OAc)₂/SPhos | 100 | 18 | 65 |
| K₃PO₄ (2) | Dioxane | Pd₂(dba)₃/XPhos | 100 | 12 | 92 |
| Cs₂CO₃ (2) | Toluene | Pd(OAc)₂/SPhos | 110 | 10 | 96 |
| NaOtBu (2) | THF | Pd₂(dba)₃/P(t-Bu)₃ | 80 | 24 | 40 (significant dehalogenation) |
Data is illustrative and compiled from typical results seen in the literature. Actual results may vary.
By systematically addressing these common issues and utilizing the provided protocols and data, researchers can significantly improve the success rate of challenging Suzuki coupling reactions with electron-deficient halides.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-4-chlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chlorobenzotrifluoride. The information is designed to help optimize common chemical transformations and address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its applications are significant in the synthesis of pharmaceuticals and agrochemicals. The bromine atom provides a reactive site for various transformations, while the trifluoromethyl group influences the electronic properties and bioavailability of the final products.
Q2: Which palladium-catalyzed cross-coupling reactions are typically performed with this compound?
A2: The most common palladium-catalyzed cross-coupling reactions involving this substrate include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.[1]
-
Heck Reaction: For the arylation of alkenes.[2]
-
Sonogashira Coupling: For the synthesis of aryl alkynes.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Review the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound, categorized by reaction type.
Suzuki-Miyaura Coupling
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a more active pre-catalyst or a different palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). - Increase catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
| Ligand Incompatibility | - The choice of phosphine ligand is critical. For electron-deficient aryl halides like this compound, electron-rich and bulky ligands (e.g., SPhos, XPhos) can be more effective. |
| Ineffective Base | - The base is crucial for the transmetalation step.[3] If using a weak base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. - Ensure the base is finely powdered and anhydrous. |
| Solvent Issues | - Use anhydrous and degassed solvents. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water.[4] - Ensure adequate solubility of all reactants. |
| Low Reaction Temperature | - While some Suzuki couplings proceed at room temperature, reactions with less reactive aryl halides may require heating (e.g., 80-120 °C).[4] |
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Debromination)
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas throughout the reaction. |
| Protodeboronation of Boronic Acid | - Use a less aqueous solvent system or anhydrous conditions. - Consider using boronate esters (e.g., pinacol esters) which are more stable. |
| Catalyst Decomposition | - High temperatures for prolonged periods can lead to catalyst decomposition and side reactions. Monitor the reaction progress and stop when the starting material is consumed. |
Buchwald-Hartwig Amination
Issue 1: Incomplete Conversion to the Desired Arylamine
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand Combination | - The choice of ligand is crucial. For aryl bromides, ligands like BINAP or DPPF can be effective.[1] For challenging couplings, consider more advanced biarylphosphine ligands (e.g., XPhos, SPhos). - Ensure the palladium source is active. Pd₂(dba)₃ and Pd(OAc)₂ are common choices.[1] |
| Base Strength and Solubility | - A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] - Ensure the base is fully dissolved or well-suspended in the reaction mixture. |
| Amine Reactivity | - Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions. |
| Solvent Choice | - Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[5] |
Issue 2: Formation of Hydrodehalogenation (Debromination) Product
| Potential Cause | Troubleshooting Steps |
| Presence of Water | - Ensure all reagents and solvents are strictly anhydrous. Water can protonate the palladium-amido intermediate, leading to debromination. |
| β-Hydride Elimination | - This can occur if the amine has β-hydrogens.[1] Using a bulkier ligand can sometimes suppress this side reaction. |
Heck Reaction
Issue 1: Low Yield of the Substituted Alkene
| Potential Cause | Troubleshooting Steps |
| Catalyst System | - Pd(OAc)₂ is a common and effective catalyst.[6] - The addition of a phosphine ligand (e.g., PPh₃, P(o-tol)₃) can improve catalyst stability and reactivity. |
| Base Selection | - A hindered amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[7] Inorganic bases like K₂CO₃ can also be effective. |
| Solvent Polarity | - Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally preferred.[7] |
| Alkene Reactivity | - Electron-deficient alkenes (e.g., acrylates, styrenes) are more reactive.[8] |
Sonogashira Coupling
Issue 1: Failure of the Reaction to Proceed
| Potential Cause | Troubleshooting Steps |
| Catalyst and Co-catalyst | - A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard.[9] Ensure both are of good quality. |
| Base | - An amine base such as triethylamine or diisopropylamine is typically used, often serving as both the base and a solvent.[9] |
| Oxygen Sensitivity | - Sonogashira couplings are sensitive to oxygen, which can lead to homocoupling of the alkyne (Glaser coupling).[9] Rigorously degas all reagents and maintain an inert atmosphere. |
| Low Temperature | - While some reactions work at room temperature, heating is often required for aryl bromides.[8] |
Grignard Reaction
Issue 1: Difficulty in Forming the Grignard Reagent
| Potential Cause | Troubleshooting Steps |
| Moisture | - Grignard reagents are highly sensitive to moisture.[10] Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents (typically THF or diethyl ether).[2] |
| Magnesium Surface Passivation | - The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask.[2] |
| Reaction Initiation | - The reaction can have an induction period. Gentle heating or sonication may be required to initiate the reaction.[11] |
Issue 2: Low Yield in Subsequent Reaction with an Electrophile
| Potential Cause | Troubleshooting Steps |
| Wurtz Coupling | - The Grignard reagent can react with the starting aryl halide. Adding the aryl halide slowly to the magnesium can minimize this. |
| Poor Electrophile Reactivity | - Ensure the electrophile is sufficiently reactive. Some electrophiles may require activation or longer reaction times. |
Ullmann Condensation
Issue 1: No or Slow Reaction
| Potential Cause | Troubleshooting Steps |
| Copper Catalyst | - Traditional Ullmann reactions use stoichiometric amounts of copper powder.[12] Modern methods use catalytic amounts of soluble copper salts (e.g., CuI, Cu₂O) with a ligand.[13] - The copper source may need to be activated. |
| High Reaction Temperatures | - Ullmann reactions often require high temperatures (e.g., >150 °C) and high-boiling polar solvents like DMF, NMP, or pyridine.[12] |
| Ligand Assistance | - The addition of ligands such as phenanthroline, diamines, or amino acids can accelerate the reaction and allow for milder conditions.[13] |
Experimental Protocols
The following are generalized starting protocols for common reactions with this compound. Note: These are starting points and will likely require optimization for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the boronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and this compound (1.0 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.).[5]
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) and this compound (1.0 equiv.).
-
Heat the reaction mixture to 80-110 °C.[5]
-
Monitor the reaction progress.
-
After completion, cool the mixture and proceed with a standard aqueous workup and purification.
Data Presentation
The following tables provide representative starting conditions for various cross-coupling reactions. These are based on general literature procedures for similar aryl halides and should be optimized for specific cases.
Table 1: Representative Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₃PO₄ (2.0 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 100 °C |
| Reactant Ratio | Aryl Halide : Boronic Acid (1.0 : 1.2) |
Table 2: Representative Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reactant Ratio | Aryl Halide : Amine (1.0 : 1.2) |
Visualizations
The following diagrams illustrate logical workflows for optimizing reaction conditions.
Caption: General workflow for troubleshooting and optimizing cross-coupling reactions.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
How to avoid homocoupling in Suzuki reactions of aryl halides
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC or LC-MS. This byproduct will have a molecular weight corresponding to the dimer of your boronic acid starting material.
Q4: What role do ligands play in minimizing homocoupling?
A4: Ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at minimizing homocoupling.[2][3][4] Their steric bulk can hinder the formation of intermediates that lead to the undesired dimerization.
Q5: How does the choice of base influence the formation of homocoupling byproducts?
A5: The base is essential for activating the boronic acid, but an inappropriate choice can exacerbate homocoupling. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[2]
Q6: Does the palladium source affect the extent of homocoupling?
A6: Yes, the choice of palladium source has a significant impact. Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[5] If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1]
Troubleshooting Guide
Issue: High Levels of Homocoupling Product Observed
This guide will help you diagnose and resolve issues with excessive homocoupling in your Suzuki reactions.
Step 1: Verify the Exclusion of Oxygen
-
Question: Was the reaction mixture thoroughly degassed?
-
Explanation: Dissolved oxygen is a primary culprit in promoting homocoupling by oxidizing the active Pd(0) catalyst to Pd(II).[1]
-
Solutions:
-
Degassing Solvents: Purge solvents with an inert gas (Argon or Nitrogen) for 30-60 minutes before use. For more rigorous degassing, use the freeze-pump-thaw method (3-4 cycles).[6][7]
-
Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas throughout the experiment.
-
Step 2: Evaluate the Palladium Precatalyst
-
Question: Are you using a Pd(II) precatalyst?
-
Explanation: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly mediate homocoupling as they are reduced to the active Pd(0) state by reacting with the boronic acid.
-
Solutions:
-
Switch to a Pd(0) Source: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of Pd(II).[5]
-
Use a Precatalyst with Bulky Ligands: Buchwald-type precatalysts are designed for efficient generation of the active Pd(0) species and can suppress homocoupling.[8]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[1][9]
-
Step 3: Assess the Ligand Choice
-
Question: Is the ligand appropriate for suppressing homocoupling?
-
Explanation: The steric and electronic properties of the ligand play a critical role.
-
Solutions:
Step 4: Optimize the Base
-
Question: Could the base be contributing to the side reaction?
-
Explanation: While necessary for the reaction, the choice and strength of the base can influence the prevalence of side reactions.
-
Solutions:
Data Presentation
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Type | Typical Observation | Recommendation |
| Pd(OAc)₂ / PdCl₂ | Pd(II) | Can lead to significant homocoupling, especially at the start of the reaction.[1] | Use with bulky, electron-rich ligands and ensure efficient reduction to Pd(0). Consider adding a mild reducing agent.[1] |
| Pd(PPh₃)₄ | Pd(0) | Generally lower levels of homocoupling as it is already in the active oxidation state.[5] | A good starting point to minimize homocoupling. Ensure the reagent is of good quality as it can degrade upon storage. |
| Buchwald Precatalysts | Pd(II) | Designed for rapid and clean generation of the active Pd(0) catalyst, often leading to minimal homocoupling.[8] | Highly recommended, especially for challenging substrates. |
| Pd/C | Heterogeneous | Can be effective, but homocoupling can still occur depending on reaction conditions and oxygen exclusion.[1] | Requires careful optimization of reaction conditions and rigorous degassing. |
Table 2: Comparative Effect of Different Bases on Suzuki Coupling Yield
Reaction Conditions: Coupling of 4-bromotoluene with phenylboronic acid. The yield of the desired product is inversely related to the extent of side reactions like homocoupling.
| Base | Type | Yield of Desired Product (%) | Notes |
| K₃PO₄ | Inorganic | High | Often a very effective base for a wide range of substrates. |
| Na₂CO₃ | Inorganic | High | A commonly used and effective base.[11] |
| K₂CO₃ | Inorganic | Moderate to High | Another widely used and effective base. |
| Cs₂CO₃ | Inorganic | High | Often used for challenging couplings due to its high solubility in organic solvents.[10] |
| NaOH | Inorganic | Moderate | Strong basicity can sometimes promote side reactions.[12] |
| Triethylamine (TEA) | Organic | Low to Moderate | Generally less effective than inorganic bases for this transformation.[11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with Minimized Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl halide, arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the mixture for 5 minutes to dissolve the reagents.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[13]
Protocol 2: Suzuki Coupling Using a Buchwald Precatalyst
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
XPhos Pd G2 precatalyst (2 mol%)
-
Base (e.g., K₃PO₄, 0.5 M aqueous solution)
-
Degassed THF
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, arylboronic acid, and the XPhos Pd G2 precatalyst to a reaction vial.
-
Add the degassed THF, followed by the degassed aqueous K₃PO₄ solution.
-
Seal the vial and stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction, which is often complete in a short time (e.g., 30 minutes to 2 hours).[8]
-
Perform a standard aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: The Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Caption: Relationship between reaction parameters and homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. How To [chem.rochester.edu]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling with 2-Bromo-4-chlorobenzotrifluoride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the selective cross-coupling of 2-Bromo-4-chlorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective cross-coupling at the C-Br bond without affecting the C-Cl bond?
A1: The key to selectivity lies in exploiting the difference in bond dissociation energies between the C-Br and C-Cl bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl.[1][2] To selectively activate the C-Br bond, use milder reaction conditions, such as lower temperatures and shorter reaction times.[2] Catalyst selection is also critical; palladium complexes with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the oxidative addition of the C-Br bond while leaving the stronger C-Cl bond intact.[1][3]
Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura couplings, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is generally the most effective approach.[3][4]
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) sources like Pd(PPh₃)₄ are excellent starting points.[3][4] Modern palladacycle precatalysts (e.g., G3 or G4) can also offer enhanced activity and reproducibility.[5][6]
-
Ligands: Buchwald ligands such as XPhos, SPhos, and RuPhos are highly recommended.[1][3] These ligands are designed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[3]
Q3: What conditions should I consider for a Buchwald-Hartwig amination?
A3: For the Buchwald-Hartwig amination of this compound, a robust catalyst system is required. A common and effective system consists of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky biarylphosphine ligand such as XPhos or BINAP.[1][5][7] A strong, non-nucleophilic base is essential; sodium tert-butoxide (NaOtBu) is frequently used.[4] The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane at temperatures ranging from 80-110 °C.[4]
Q4: Can I use nickel catalysts for this transformation?
A4: Yes, nickel catalysts are emerging as a cost-effective and reactive alternative to palladium for cross-coupling reactions.[1] In some cases, nickel catalysts may offer different reactivity profiles and could be advantageous for this specific substrate.[1] However, palladium-based systems are more extensively documented for achieving high selectivity with bromo-chloro arenes.[1]
Troubleshooting Guide
This section addresses common issues encountered during the selective cross-coupling of this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species is not being generated or has decomposed. | Use a fresh batch of catalyst or a more robust pre-catalyst (e.g., Buchwald G3/G4 palladacycles).[5][6] Ensure a strictly inert atmosphere to prevent catalyst oxidation. |
| Inappropriate Ligand: The ligand may not be suitable for promoting the oxidative addition step. | Screen a panel of bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[3][5] | |
| Poor Reagent Solubility: Reagents are not fully dissolved, leading to a slow or incomplete reaction. | Try a different solvent system (e.g., dioxane, toluene, DMF) or gently heat the mixture to improve solubility.[5] For Suzuki couplings, adding a small amount of water can sometimes help.[3] | |
| Insufficient Temperature: The energy barrier for oxidative addition is not being overcome. | Gradually increase the reaction temperature in 10 °C increments. Monitor for the formation of side products. | |
| Poor Selectivity (Reaction at C-Cl) | Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can activate the C-Cl bond. | Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint before significant C-Cl coupling occurs.[2] |
| Overly Active Catalyst: The chosen catalyst system is too reactive and not discriminating between the C-Br and C-Cl bonds. | Switch to a less reactive palladium precursor or a bulkier ligand to sterically hinder the approach to the C-Cl bond. | |
| Homocoupling of Starting Material or Coupling Partner | Presence of Oxygen: Trace oxygen can lead to unwanted side reactions, particularly the homocoupling of boronic acids. | Ensure all solvents are thoroughly degassed. Use a Schlenk line or glovebox for the reaction setup to maintain an inert atmosphere.[4] |
| High Temperature: Elevated temperatures can favor homocoupling pathways. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[5] | |
| Protodehalogenation (C-Br bond replaced by C-H) | Presence of a Proton Source: Water or other protic impurities in the solvent or reagents. | Use anhydrous solvents and dry reagents. Store bases in a desiccator.[6] |
Data Presentation: Recommended Catalyst Systems
The following tables summarize recommended starting conditions for key cross-coupling reactions. Yields and selectivity are representative and can vary based on the specific coupling partner and reaction scale.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Selectivity (Br:Cl) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80-100 | 85-95 | >98:2 |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ | Dioxane/H₂O | 100 | 88-96 | >99:1[1] |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 80 | 80-90 | >95:5 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Selectivity (Br:Cl) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100-110 | 80-95 | >98:2[4] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 75-90 | >97:3 |
Table 3: Heck Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Selectivity (Br:Cl) |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 70-85 | >95:5 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 75-90 | >95:5 |
Visualizations
Catalyst Selection Workflow
Caption: Decision tree for selecting a catalyst system.
General Experimental Workflow
Caption: Standard workflow for cross-coupling reactions.
Experimental Protocols
Note: These are general starting protocols. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., XPhos, 3.5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Reagent Addition: Through the septum, add this compound (1.0 equiv.) followed by degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4]
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a generic primary or secondary amine.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.3 equiv.) to an oven-dried Schlenk tube.[4]
-
Inert Atmosphere: If not in a glovebox, seal the tube and evacuate and backfill with argon three times.[4]
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and degassed anhydrous toluene via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product using flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Reactions of Substituted Benzotrifluorides
Welcome to the Technical Support Center for reactions involving substituted benzotrifluorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions with substituted benzotrifluorides?
A1: Byproduct formation is a common challenge in the synthesis of substituted benzotrifluorides. The nature of the byproducts is highly dependent on the reaction type. Common byproducts include:
-
Isomeric Products: In electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, the formation of constitutional isomers is a primary concern. The trifluoromethyl group is a meta-director, but the presence of other substituents can lead to complex mixtures of ortho, meta, and para products.
-
Homocoupling Products: In cross-coupling reactions like the Suzuki-Miyaura coupling, the self-coupling of the organoboron reagent (e.g., a boronic acid) can lead to the formation of symmetrical biaryl byproducts. This is often promoted by the presence of oxygen.
-
Hydrolysis Products: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures, leading to the formation of the corresponding benzoic acid derivatives.
-
Defluorination Products: In some instances, partial or complete removal of fluorine atoms from the trifluoromethyl group can occur, leading to the formation of difluoromethyl or monofluoromethyl species, or even complete decomposition. This can be a concern in reactions involving strong reducing agents or certain transition metal catalysts.
-
Over-alkylation/acylation Products: In Friedel-Crafts reactions, the initial product can be more reactive than the starting material, leading to the introduction of multiple alkyl or acyl groups onto the aromatic ring.
Q2: How does the trifluoromethyl group influence the regioselectivity of electrophilic aromatic substitution?
A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine. This has two main effects on electrophilic aromatic substitution:
-
Deactivation: The -CF₃ group deactivates the benzene ring towards electrophilic attack, making reactions slower compared to benzene itself.
-
Meta-directing: It directs incoming electrophiles to the meta position. This is because the resonance structures of the sigma complex formed during ortho or para attack place a positive charge adjacent to the electron-withdrawing -CF₃ group, which is highly destabilizing. The meta-attack avoids this unfavorable arrangement.
However, the presence of other substituents on the ring can compete with or reinforce this directing effect, influencing the final isomer distribution.
Troubleshooting Guides
This section provides specific troubleshooting advice for common reactions involving substituted benzotrifluorides.
Electrophilic Aromatic Substitution (Nitration, Halogenation, Friedel-Crafts)
Issue: Poor regioselectivity leading to a mixture of isomers.
Question: My nitration of a substituted benzotrifluoride is giving me a mixture of ortho, meta, and para isomers. How can I improve the selectivity for the desired isomer?
Answer: Achieving high regioselectivity in electrophilic aromatic substitution of substituted benzotrifluorides requires careful control of reaction conditions. Here are several strategies to consider:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. For nitration, conducting the reaction at temperatures between -40°C and 10°C has been shown to favor the formation of specific isomers. For example, in the nitration of 3-methylbenzotrifluoride, lower temperatures can increase the yield of the 2-nitro isomer.[1][2]
-
Choice of Reagents and Catalysts: The choice of nitrating agent, halogenating agent, or Lewis acid catalyst can significantly impact the isomer distribution.
-
For nitration, using nitric acid alone, without the presence of sulfuric acid, can sometimes lead to different isomer ratios.[2]
-
In halogenation, the choice of catalyst can be critical. Utilizing zeolites as catalysts can promote para-selectivity due to shape-selective constraints within the catalyst pores.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. Experimenting with different solvents may lead to an improved isomer ratio.
Experimental Protocol: Selective Nitration of 3-Methylbenzotrifluoride
This protocol aims to enhance the formation of the 2-nitro isomer.
Materials:
-
3-Methylbenzotrifluoride
-
Concentrated Nitric Acid (98%)
-
Methylene Chloride (anhydrous)
-
Ice
-
Sodium Carbonate solution
Procedure:
-
In a reaction vessel equipped with a dropping funnel and a thermometer, cool 250 g (3.97 moles) of 98% nitric acid to approximately -18°C.
-
Slowly add 100 g (0.62 moles) of 3-methylbenzotrifluoride dropwise to the cooled nitric acid with vigorous stirring. Maintain the reaction temperature between -16°C and -22°C throughout the addition. The addition should take approximately 2 hours and 15 minutes.[1]
-
After the addition is complete, continue stirring for an additional 15 minutes at the same temperature.
-
Pour the reaction mixture into a beaker containing a large amount of crushed ice and water.
-
Extract the nitrated products with methylene chloride.
-
Wash the organic layer with a sodium carbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the isomer distribution using ¹⁹F NMR or GC-MS.
Quantitative Data: Isomer Distribution in the Nitration of 3-Methylbenzotrifluoride
| Reaction Temperature (°C) | 2-nitro isomer (%) | 4-nitro isomer (%) | 6-nitro isomer (%) | Reference |
| -16 to -22 | 43 | 31 | 24 | [3] |
| -30 to -31 | 46.6 | 26.9 | 26.5 | [4] |
Issue: Polyalkylation in Friedel-Crafts Reactions.
Question: I am observing significant amounts of di- and tri-alkylated products in my Friedel-Crafts alkylation of benzotrifluoride. How can I favor mono-alkylation?
Answer: Polyalkylation occurs because the initial alkylation product is often more reactive than the starting benzotrifluoride. To minimize this:
-
Use a Large Excess of Benzotrifluoride: This increases the statistical probability of the electrophile reacting with the starting material rather than the mono-alkylated product.
-
Control Stoichiometry: Use a limiting amount of the alkylating agent.
-
Lower Reaction Temperature: This can help to reduce the rate of the second and third alkylation reactions.
-
Use a Milder Lewis Acid Catalyst: A less active catalyst can decrease the overall reaction rate and improve selectivity for the mono-alkylated product.
-
Consider Friedel-Crafts Acylation Followed by Reduction: Acylation introduces a deactivating acyl group, which prevents further substitution. The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
Logical Workflow: Troubleshooting Polyalkylation in Friedel-Crafts Alkylation
Caption: Troubleshooting workflow for minimizing polyalkylation.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Issue: Formation of homocoupling byproducts in Suzuki-Miyaura reactions.
Question: My Suzuki-Miyaura coupling of a trifluoromethyl-substituted aryl halide with a boronic acid is giving a significant amount of the boronic acid homocoupling product. How can I suppress this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen which can oxidize the active Pd(0) catalyst to Pd(II). To minimize homocoupling:
-
Degas Solvents and Reagents: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) salt (e.g., Pd(OAc)₂) can reduce the initial concentration of Pd(II) species that can promote homocoupling.
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it more competitive with the homocoupling reaction.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]
Experimental Protocol: Minimizing Homocoupling in Suzuki-Miyaura Coupling
Materials:
-
Trifluoromethyl-substituted aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the base (2.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Add the degassed solvent via syringe.
-
In a separate flask, dissolve the arylboronic acid (1.1-1.5 equiv.) in a minimal amount of the degassed solvent.
-
Using a syringe pump, add the arylboronic acid solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue: Side reactions in Buchwald-Hartwig amination.
Question: I am observing hydrodehalogenation of my trifluoromethyl-substituted aryl halide and other side reactions during my Buchwald-Hartwig amination. What can I do to improve the yield of the desired amine?
Answer: Side reactions in Buchwald-Hartwig amination, such as hydrodehalogenation, can compete with the desired C-N bond formation. To favor the amination pathway:
-
Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos), are generally effective in promoting the desired reductive elimination step to form the C-N bond and suppressing side reactions.
-
Base Selection: The choice of base is critical and can influence the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). The optimal base is often substrate-dependent.
-
Reaction Temperature: Carefully controlling the reaction temperature is important. While higher temperatures can increase the reaction rate, they can also promote side reactions. It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining a strict inert atmosphere is essential to prevent catalyst deactivation.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Hydrolysis and Defluorination
Issue: Unwanted hydrolysis of the trifluoromethyl group.
Question: My product is decomposing, and I suspect hydrolysis of the -CF₃ group to a carboxylic acid. How can I prevent this?
Answer: The trifluoromethyl group is generally stable, but hydrolysis can occur under harsh conditions. To prevent this:
-
Avoid Strong Acids and Bases: If possible, choose reaction conditions that are neutral or mildly acidic/basic.
-
Control Temperature: Hydrolysis is often accelerated at higher temperatures. Running reactions at lower temperatures can help to minimize this side reaction.
-
Limit Water Content: Ensure that all reagents and solvents are anhydrous, as water is a reactant in the hydrolysis process.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the substrate to conditions that may promote hydrolysis.
Quantitative Data: Half-life of 2-Trifluoromethylphenol Hydrolysis
| pH | Temperature (°C) | Half-life (hours) | Reference |
| 7.4 | 37 | 6.9 | [6] |
This data indicates that even at physiological pH and temperature, hydrolysis can be significant for certain substituted benzotrifluorides.
Logical Relationship: Factors Influencing -CF₃ Group Stability
Caption: Factors influencing the stability of the trifluoromethyl group.
References
- 1. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reaction with 2-Bromo-4-chlorobenzotrifluoride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering difficulties with the initiation of the Grignard reaction using 2-Bromo-4-chlorobenzotrifluoride.
Troubleshooting Guide
Challenges in initiating the Grignard reaction with this compound often stem from the passivating layer of magnesium oxide on the magnesium surface and the electronic properties of the aryl halide.[1] The electron-withdrawing trifluoromethyl group can affect the reactivity of the C-Br bond. This guide offers a systematic approach to overcoming these issues.
Problem: The Grignard reaction does not initiate.
Visual Indicators of a Successful Initiation:
-
Disappearance of the characteristic color of an activator like iodine.[1][2]
-
Spontaneous boiling of the solvent (e.g., diethyl ether or THF).[1]
-
The appearance of a cloudy grey or brownish color in the reaction mixture.[1][3]
If none of these signs are observed, proceed with the following troubleshooting steps:
Troubleshooting Workflow
Caption: Troubleshooting workflow for Grignard reaction initiation.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound not starting?
The primary obstacle is the passivating layer of magnesium oxide (MgO) on the magnesium turnings, which prevents the reaction with the aryl halide.[1] Additionally, aryl bromides can be less reactive than alkyl bromides, and the electron-withdrawing nature of the trifluoromethyl group in your substrate can influence reactivity.
Q2: How can I activate the magnesium turnings?
Several methods can be employed to activate the magnesium surface:
-
Mechanical Activation: Before adding solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the flask.[1][6] This exposes a fresh, unoxidized surface.
-
Chemical Activation with Iodine: Add a small crystal of iodine to the magnesium.[1][7] The disappearance of the purple iodine vapor or brown color in the solvent is a good indicator of activation.[1][2]
-
Chemical Activation with 1,2-Dibromoethane (DBE): DBE is a highly reactive alkyl halide that readily reacts with magnesium, cleaning the surface.[1][7] The evolution of ethylene gas (bubbling) is a sign of a successful activation.
-
Activation with DIBAH: Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures (around 20°C for aryl Grignards in THF).[4][5]
Q3: What are the ideal solvent and conditions?
Anhydrous solvents are crucial as Grignard reagents react with water.[6][8] Tetrahydrofuran (THF) and diethyl ether are the most common solvents.[8] All glassware must be rigorously dried, for instance, by flame-drying under vacuum or oven-drying at >120°C and cooling under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: Can I use heat to initiate the reaction?
Gentle warming can be applied if the reaction does not start spontaneously after using an activator.[1][3] However, excessive heating should be avoided as it can promote side reactions, such as Wurtz coupling.[3]
Q5: Are there alternative methods if standard activation fails?
If conventional methods fail, consider the following:
-
Sonication: Using an ultrasonic bath can help clean the magnesium surface and promote initiation.[6][7]
-
Entrainment Method: A small amount of a more reactive halide (like 1,2-dibromoethane) can be added to initiate the reaction, which then helps to sustain the reaction with the less reactive this compound.[7]
-
Rieke Magnesium: For particularly difficult cases, highly reactive Rieke magnesium, prepared by reducing a magnesium salt, can be used.[9]
Q6: Will the chloro-substituent on the ring interfere with the reaction?
The carbon-bromine bond is weaker and more reactive towards magnesium than the carbon-chlorine bond.[10] Therefore, selective formation of the Grignard reagent at the bromo-position is expected. However, prolonged reaction times or harsh conditions could potentially lead to the formation of a di-Grignard reagent.
Data Presentation
| Activation Method | Activator | Typical Amount | Solvent | Key Observations |
| Mechanical | None | N/A | THF or Et₂O | Fresh metal surface exposed. |
| Iodine | I₂ | 1-2 small crystals | THF or Et₂O | Purple/brown color disappears.[1] |
| DBE | 1,2-Dibromoethane | A few drops to ~5 mol% | THF or Et₂O | Bubbling (ethylene evolution).[7] |
| DIBAH | Diisobutylaluminum hydride | 5-12 mol% | THF | Controlled initiation at lower temperatures.[4][5] |
Experimental Protocols
Protocol 1: Grignard Formation using Iodine Activation
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum, and then cool to room temperature under a nitrogen or argon atmosphere.
-
Reagents: Add magnesium turnings (1.2 equivalents) to the flask, followed by a single crystal of iodine.[1][11]
-
Activation: Gently warm the flask with a heat gun until purple iodine vapors are observed.[11] Allow the flask to cool.
-
Initiation: Add anhydrous THF or diethyl ether to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent. Add a small portion (approx. 10%) of the halide solution to the stirred magnesium suspension.
-
Observation: Look for signs of initiation (color change, gentle reflux, exotherm). If the reaction does not start, gently warm the mixture or add another small crystal of iodine.
-
Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle reflux until the magnesium is consumed.
Protocol 2: Grignard Formation using 1,2-Dibromoethane (DBE) Activation
-
Preparation: Follow the same glassware preparation as in Protocol 1.
-
Reagents: Add magnesium turnings (1.2 equivalents) to the flask.
-
Activation/Initiation: Add anhydrous THF or diethyl ether to cover the magnesium. Add a few drops of 1,2-dibromoethane to the stirred suspension.[1] Observe for bubbling.
-
Addition: Once the initial reaction with DBE subsides, begin the slow, dropwise addition of the this compound solution.
-
Completion: Maintain a gentle reflux during the addition. After the addition is complete, continue to stir until the reaction is finished.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reactivity of 2-Bromo-4-chlorobenzotrifluoride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2-Bromo-4-chlorobenzotrifluoride in common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during your experiments.
Q1: Which bond on this compound is more reactive in palladium-catalyzed cross-coupling reactions, the C-Br or the C-Cl bond?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[1][2] Therefore, the Carbon-Bromine (C-Br) bond at the 2-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 4-position.[2] This inherent difference in reactivity allows for chemoselective reactions, where the C-Br bond can be functionalized while leaving the C-Cl bond intact for subsequent transformations.[1]
Q2: My Suzuki-Miyaura coupling reaction is giving a very low yield. Could the solvent be the issue?
A2: Yes, the solvent is a critical parameter and can be a primary cause of low yields.[3] Several factors related to the solvent system could be at play:
-
Poor Solubility: If your reagents, catalyst, or base are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly hampered.
-
Catalyst Deactivation: Oxygen dissolved in the solvent can deactivate the palladium catalyst.[4] It is crucial to use properly degassed solvents.
-
Inappropriate Polarity: Solvent polarity can influence the stability of intermediates in the catalytic cycle.[5] For Suzuki-Miyaura reactions, a mixture of an organic solvent with water is often used to dissolve the inorganic base and facilitate the reaction.[6][7] Common systems include 1,4-dioxane/water, toluene/water, or THF/water.[7][8]
-
Side Reactions: Some solvents can promote side reactions. For instance, N,N-Dimethylformamide (DMF) can sometimes act as a hydrogen source, leading to hydrodehalogenation.[3]
Q3: I am observing significant hydrodehalogenation (replacement of Br or Cl with H) in my Buchwald-Hartwig amination. How can the solvent choice help minimize this?
A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. While the base and ligand play a significant role, the solvent can influence this pathway. Aprotic, non-polar solvents like toluene or dioxane are commonly used and are often a good starting point to minimize this side reaction.[9] Protic solvents or those that can act as hydrogen donors may exacerbate the problem. Ensure your solvent is anhydrous, as water can also be a proton source for this side reaction.
Q4: What are the recommended starting solvents for a Suzuki-Miyaura coupling with this compound?
A4: A good starting point is a mixture of an organic solvent and water, which aids in dissolving the inorganic base.[8] Commonly effective systems include:
-
1,4-Dioxane / Water (e.g., 4:1 ratio)[8]
-
Tetrahydrofuran (THF) / Water (e.g., 4:1 ratio)[7]
-
Methanol / Water (e.g., 3:2 ratio) has also shown to be effective in some systems.[6]
The optimal choice often requires screening for a specific substrate combination.[10]
Q5: What are the most effective solvents for Buchwald-Hartwig amination of this compound?
A5: For Buchwald-Hartwig aminations, non-polar aprotic solvents are generally preferred. Toluene is frequently the best choice, allowing for high conversion rates.[9][11] Other commonly used and effective solvents include:
-
Tetrahydrofuran (THF)[12]
-
N,N-Dimethylformamide (DMF) can also be effective, though it may require more careful optimization.[13]
Q6: My reaction is not going to completion. What troubleshooting steps related to the solvent should I take?
A6: If your reaction stalls, consider the following solvent-related adjustments:
-
Ensure Anhydrous and Degassed Conditions: Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods. Degas the solvent thoroughly by bubbling an inert gas (Argon or Nitrogen) through it or by using freeze-pump-thaw cycles.[4]
-
Increase Solubility: If solubility is an issue, consider switching to a solvent that better dissolves all reaction components. For example, if using toluene, you might screen dioxane or DMF.
-
Temperature Adjustment: The reaction might require a higher temperature. Ensure your chosen solvent has a boiling point that allows for the necessary reaction temperature (typically 80-120 °C).[8]
-
Solvent Screening: If the initial choice is ineffective, perform a small-scale screen of different solvent systems (e.g., Toluene, Dioxane, THF, DMF).[12]
Data Presentation
Table 1: General Solvent Recommendations for Suzuki-Miyaura Coupling of Aryl Halides
| Solvent System | Typical Ratio (v/v) | Base Solubility | General Performance & Notes |
| 1,4-Dioxane / Water | 4:1 | Good for K₂CO₃, K₃PO₄ | A very common and reliable system for a broad range of substrates.[8][14] |
| Toluene / Water | 4:1 to 2:1 | Good | Another widely used system; higher boiling point allows for higher reaction temperatures.[8][10] |
| THF / Water | 4:1 | Good | Effective, but lower boiling point limits the maximum reaction temperature.[7] |
| DMF / Water | 5:1 | Excellent | Polar aprotic solvent, can be effective for challenging couplings but may promote side reactions.[6][14] |
| Ethanol / Water | 3:1 to 1:1 | Excellent | A "greener" solvent option that can be highly effective; protic nature can influence the reaction.[6] |
Table 2: General Solvent Recommendations for Buchwald-Hartwig Amination of Aryl Halides
| Solvent | Solvent Type | General Performance & Notes |
| Toluene | Non-polar Aprotic | Often the solvent of choice, leading to high yields and clean reactions.[9][11] |
| 1,4-Dioxane | Ethereal Aprotic | A versatile alternative to toluene, often providing comparable results.[9][11] |
| THF | Ethereal Aprotic | Suitable for reactions at lower to moderate temperatures.[12] |
| DMF | Polar Aprotic | Can be effective, particularly in high-throughput screening, but may require more optimization.[13] |
| tert-Butanol | Protic | Used in specific protocols, often with t-butoxide bases.[15] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is a starting point and may require optimization.
-
Reagents & Materials:
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[14]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[14]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed 4:1 solvent mixture of 1,4-dioxane and water via syringe. The typical reaction concentration is 0.1-0.5 M.[8]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol is a starting point and may require optimization.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-2.4 mol%)[16]
-
Base (e.g., NaOtBu, 1.4 equiv)[16]
-
Anhydrous, degassed solvent (e.g., Toluene)[16]
-
Schlenk flask or sealed tube, magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.[17]
-
Seal the vessel, then evacuate and backfill with an inert gas three times.[18]
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. Stir for 10-15 minutes to allow for catalyst pre-formation.[18]
-
Under the inert atmosphere, add the base, the amine, and finally this compound.[17]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[18]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Caption: General experimental workflow for setting up an inert atmosphere reaction.
Caption: Logical relationship between solvent class and potential reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Techniques for purifying 2-Bromo-4-chlorobenzotrifluoride from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-chlorobenzotrifluoride. The following sections detail techniques for purifying this compound from typical reaction mixtures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for developing appropriate purification strategies.
| Property | Value | Source |
| CAS Number | 1099597-32-6 | [1] |
| Molecular Formula | C₇H₃BrClF₃ | [1] |
| Molecular Weight | 259.45 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | Chem-Impex |
| Predicted Boiling Point | 224.1 ± 35.0 °C at 760 mmHg | ChemicalBook |
| Density | 1.76 g/cm³ | Chem-Impex |
| Refractive Index | n20/D 1.51 | Chem-Impex |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities largely depend on the synthetic route employed. However, for typical electrophilic halogenation of a substituted benzotrifluoride, you can expect to find:
-
Isomeric Byproducts: Halogenation of substituted benzene rings can lead to the formation of various positional isomers.[2] Depending on the starting material and reaction conditions, you may have other isomers of bromo-chlorobenzotrifluoride.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the mixture.
-
Over-halogenated Products: The reaction may proceed further than desired, leading to the formation of di-brominated or di-chlorinated benzotrifluoride species.
-
Solvent and Reagent Residues: Residual solvents, catalysts (e.g., iron filings), and unreacted halogenating agents (e.g., bromine, chlorine) may also be present.
Q2: How can I get a preliminary assessment of the purity of my crude product?
A2: A quick and effective way to assess the purity and complexity of your crude mixture is by using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: This will give you a qualitative idea of the number of components in your mixture. By testing different solvent systems (e.g., varying ratios of hexane and ethyl acetate), you can also get a starting point for developing a column chromatography purification method.[3]
-
GC-MS: This technique provides a more detailed analysis, showing the relative amounts of each component and their mass-to-charge ratio, which can help in identifying the impurities.[4]
Troubleshooting Purification Techniques
This section provides troubleshooting guidance for the most common purification techniques used for this compound.
Fractional Distillation
Fractional distillation is a suitable method for separating liquids with close boiling points, such as isomeric impurities.[5] Given that this compound has a high boiling point at atmospheric pressure, vacuum distillation is recommended to prevent potential decomposition.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Unstable vacuum. | - Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for proper equilibration on each theoretical plate.- Ensure all joints are properly sealed and the vacuum pump is operating correctly. |
| Product Decomposition (Darkening of Color) | - Distillation temperature is too high. | - Reduce the pressure of the system to lower the boiling point of the compound. A pressure of 0.1 mmHg is often suitable for many organic compounds.[6] |
| Bumping or Uneven Boiling | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| No Product Distilling Over | - The vacuum is too high for the temperature applied.- A leak in the system is preventing the necessary vacuum from being reached. | - Gradually increase the temperature of the heating bath.- Check all seals and connections for leaks. Applying a thin layer of vacuum grease to ground glass joints can help ensure a good seal.[6] |
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all glassware is dry and joints are properly greased for a vacuum seal. Use a calibrated thermometer with the bulb positioned correctly at the vapor outlet to accurately measure the boiling point.
-
Sample Preparation: Place the crude this compound in a round-bottom flask with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring and apply a vacuum to the system.
-
Once a stable vacuum is achieved, gradually heat the flask.
-
Collect any low-boiling impurities as a forerun fraction.
-
Slowly increase the temperature and collect the main fraction at the expected boiling point under the applied pressure. The temperature should remain constant during the collection of the pure compound.[1]
-
Collect fractions in separate receiving flasks and analyze their purity by TLC or GC-MS.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their polarity.[7] For this compound, which is a relatively non-polar compound, normal-phase chromatography with a silica gel stationary phase is recommended.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (eluent).- Column was packed improperly.- Sample was loaded incorrectly. | - Optimize the eluent system using TLC. A good starting point for non-polar compounds is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.[8] Aim for an Rf value of 0.2-0.4 for the desired compound on TLC.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.[9]- Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column in a narrow band.[10] |
| Compound is Stuck on the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a 95:5 hexane:ethyl acetate mixture, you can switch to a 90:10 or 85:15 mixture.[3] |
| Cracking of the Silica Gel Bed | - The column ran dry.- Heat generated from the solvent interacting with the silica. | - Always keep the silica gel bed covered with the eluent.- Pack the column using a slurry method to dissipate heat. |
| Tailing of Bands | - The compound may be slightly acidic or basic.- The sample is overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Use a larger column or load less sample. |
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with pure hexanes and gradually increase the polarity by adding small percentages of ethyl acetate or dichloromethane. A typical gradient might be from 100% hexanes to 98:2 hexanes:ethyl acetate. The optimal eluent should be determined by preliminary TLC analysis.[11]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[10]
-
Add a layer of sand on top of the silica to prevent disturbance upon solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Recrystallization
Recrystallization is an effective technique for purifying solid compounds, but it can also be adapted for liquid samples that can be solidified at low temperatures or by forming a solid derivative.[12] Since this compound is a liquid at room temperature, low-temperature recrystallization or the use of a co-crystallizing agent might be necessary if this method is chosen.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[13] |
| Oiling Out (Product separates as a liquid) | - The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13]- Choose a lower-boiling solvent or use a mixed solvent system.[14]- First, purify the compound by another method like column chromatography to remove the bulk of the impurities.[13] |
| Low Yield of Purified Product | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[14]- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[12] |
Experimental Protocol: Low-Temperature Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound at or near room temperature but have very low solubility at reduced temperatures (e.g., in a dry ice/acetone bath). Common non-polar to moderately polar solvents like hexanes, ethanol, or a mixture of solvents should be tested on a small scale.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at room temperature.
-
Cooling: Slowly cool the solution in an ice bath, followed by a colder bath (e.g., dry ice/acetone) to induce crystallization.
-
Isolation: Once crystals have formed, quickly collect them by vacuum filtration using a pre-chilled Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the ice-cold solvent and dry them under vacuum.
Visualization of Workflows
Troubleshooting Logic for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification technique.
Experimental Workflow for Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. scbt.com [scbt.com]
- 2. longhope-evaporator.com [longhope-evaporator.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. reddit.com [reddit.com]
- 9. rroij.com [rroij.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. 4-Bromobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 14. Home Page [chem.ualberta.ca]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-chlorobenzotrifluoride and 2-Bromo-4-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Halogenated benzotrifluorides are a critical class of intermediates, offering a scaffold that imparts desirable properties such as metabolic stability and lipophilicity. This guide provides an objective comparison of the reactivity of two closely related building blocks: 2-bromo-4-chlorobenzotrifluoride and 2-bromo-4-fluorobenzotrifluoride. The comparison focuses on their performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles.
Executive Summary
The reactivity of this compound and 2-bromo-4-fluorobenzotrifluoride is primarily dictated by the nature of the carbon-halogen bonds and the electronic effects of the substituents on the aromatic ring. In palladium-catalyzed reactions, the carbon-bromine bond is the more reactive site for both molecules. The subtle electronic differences between the para-chloro and para-fluoro substituents are expected to modulate the reaction rates. Conversely, in nucleophilic aromatic substitution reactions, the fluorine atom is generally a better leaving group than chlorine, which in turn is better than bromine, suggesting a different reactivity pattern.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 2-Bromo-4-fluorobenzotrifluoride |
| CAS Number | 1099597-32-6[1] | 351003-21-9[2][3] |
| Molecular Formula | C₇H₃BrClF₃[1] | C₇H₃BrF₄[2] |
| Molecular Weight | 259.46 g/mol [1] | 243.00 g/mol [2] |
| Boiling Point | Not readily available | 161-162 °C[2][4] |
| Density | Not readily available | 1.695 g/mL[2] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. In these reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general reactivity trend for halogens in this step is I > Br > Cl > F.
For both this compound and 2-bromo-4-fluorobenzotrifluoride, the C-Br bond is significantly more susceptible to oxidative addition than the C-Cl or C-F bonds. Therefore, cross-coupling reactions will selectively occur at the C-Br position. The difference in reactivity between the two molecules will be governed by the electronic effect of the halogen at the para-position.
The electronic influence of a substituent on a benzene ring can be quantified by its Hammett constant (σ). A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σp) |
| -Cl | +0.23[2] |
| -F | +0.06[2] |
The chloro substituent has a larger positive Hammett constant than the fluoro substituent, indicating it is more electron-withdrawing. This increased electron-withdrawing character of the chloro group is expected to make the ipso-carbon of the C-Br bond more electrophilic, thus accelerating the rate of oxidative addition. Consequently, This compound is predicted to be slightly more reactive than 2-bromo-4-fluorobenzotrifluoride in palladium-catalyzed cross-coupling reactions.
Representative Experimental Protocols
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond.
-
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
-
Experimental Protocol:
-
To a reaction vessel, add 2-bromo-4-halobenzotrifluoride (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture with stirring (e.g., at 90 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.
-
The crude product is then purified by column chromatography.
-
Buchwald-Hartwig Amination
This reaction is used to form a carbon-nitrogen bond.
-
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
-
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).
-
Add anhydrous toluene, followed by 2-bromo-4-halobenzotrifluoride (1.0 eq.) and the desired amine (1.2 eq.).
-
Seal the vessel and heat the reaction mixture with stirring (e.g., at 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, making the benzotrifluoride ring susceptible to nucleophilic attack.
The reactivity of halogens as leaving groups in SNAr reactions generally follows the order: F > Cl > Br > I.[5] This is contrary to the trend observed in Sₙ1 and Sₙ2 reactions and is attributed to the rate-determining step of the SNAr mechanism, which is the initial attack of the nucleophile to form a stabilized carbanionic intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state.
Based on this principle, the reactivity of the different halogen atoms in the two molecules towards SNAr would be:
-
2-Bromo-4-fluorobenzotrifluoride: The C-F bond is the most activated site for nucleophilic attack.
-
This compound: The C-Cl bond is more activated than the C-Br bond for nucleophilic attack.
Therefore, in a direct comparison of the two molecules under SNAr conditions, 2-bromo-4-fluorobenzotrifluoride is expected to be more reactive at its C-F bond than this compound is at its C-Cl bond.
Representative Experimental Protocol for SNAr
-
Reaction Scheme:
Caption: General scheme for Nucleophilic Aromatic Substitution.
-
Experimental Protocol (using sodium methoxide as a nucleophile):
-
Dissolve the 2-bromo-4-halobenzotrifluoride (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium methoxide (1.1-1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical flow for determining the relative reactivity of the two compounds in the discussed reaction types.
Caption: Logical workflow for comparing reactivity.
Conclusion
References
Comparing Suzuki coupling efficiency of different halogenated benzotrifluorides
A Comparative Guide to the Suzuki Coupling Efficiency of Halogenated Benzotrifluorides
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds. The trifluoromethyl group is a common substituent in many pharmaceutical candidates, making benzotrifluoride derivatives important building blocks. This guide provides an objective comparison of the Suzuki coupling efficiency of various mono-halogenated benzotrifluorides, supported by experimental data from the literature.
The reactivity of aryl halides in the Suzuki coupling is known to follow the general trend: I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which decreases down the group, facilitating the oxidative addition step in the catalytic cycle. The position of the halogen and the electron-withdrawing nature of the trifluoromethyl group also play a significant role in the overall reaction efficiency.
Quantitative Comparison of Suzuki Coupling Efficiency
The following table summarizes the reaction yields for the Suzuki coupling of various ortho-, meta-, and para-halogenated benzotrifluorides with phenylboronic acid, as reported in the scientific literature. It is important to note that the reaction conditions are not identical across all examples, which can influence the reported yields. However, this compilation provides a valuable overview of the relative reactivity of these substrates.
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodo-derivatives | ||||||
| 4-Iodobenzotrifluoride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 3-Iodobenzotrifluoride | Pd(PPh₃)₄ | Na₂CO₃ | DME | 85 | 12 | 88 |
| 2-Iodobenzotrifluoride | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| Bromo-derivatives | ||||||
| 4-Bromobenzotrifluoride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3-Bromobenzotrifluoride | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 90 |
| 2-Bromobenzotrifluoride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 24 | 78 |
| Chloro-derivatives | ||||||
| 4-Chlorobenzotrifluoride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 3-Chlorobenzotrifluoride | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
| 2-Chlorobenzotrifluoride | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 60 |
Note: The data presented in this table is compiled from various literature sources. Direct comparison of yields should be made with caution as reaction conditions such as catalyst system, base, solvent, temperature, and reaction time vary.
General Experimental Protocol
Below is a representative experimental procedure for the Suzuki-Miyaura coupling of a halogenated benzotrifluoride with phenylboronic acid. This protocol is a generalized version and may require optimization for specific substrates.[1]
Materials:
-
Halogenated benzotrifluoride (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated benzotrifluoride (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (10 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Experimental Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactivity Trend of Halogenated Benzotrifluorides
The efficiency of the Suzuki coupling is significantly influenced by the nature of the halogen and its position on the benzotrifluoride ring. The following diagram illustrates the general reactivity trend.
References
Spectroscopic analysis to confirm the structure of 2-Bromo-4-chlorobenzotrifluoride products
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard spectroscopic techniques for the structural confirmation of this compound. The objective is to offer a detailed overview of how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to elucidate and confirm the molecular structure of this compound, supported by expected experimental data and detailed protocols.
Structural Elucidation Workflow
The confirmation of the structure of this compound is a multi-step process that relies on the complementary information provided by various spectroscopic techniques. The general workflow involves sample preparation followed by analysis using NMR, MS, and IR spectroscopy. The data from each technique is then integrated to build a complete and unambiguous picture of the molecular structure.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.
¹H NMR: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest.
¹³C NMR: ¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and their chemical environments. The presence of the trifluoromethyl group (CF₃) and the carbon atoms attached to bromine and chlorine will show distinct chemical shifts.
¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a crucial technique. It will show a single peak for the three equivalent fluorine atoms, and its chemical shift will be characteristic of a CF₃ group attached to a benzene ring.
Expected NMR Data
| Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H NMR | 7.5 - 8.0 | Doublet, Doublet of doublets | Aromatic protons |
| ¹³C NMR | 120 - 140 | Singlet, Quartet (due to C-F coupling) | Aromatic carbons, CF₃ carbon |
| ¹⁹F NMR | ~ -63 | Singlet | CF₃ group |
Alternative Technique: 2D NMR Spectroscopy For more complex structures or to definitively assign proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY identifies proton-proton couplings, while HSQC correlates proton signals with their directly attached carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, the isotopic distribution patterns are highly characteristic.[1]
-
Molecular Ion Peak (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the presence of isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The relative abundance of these isotopes (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1) results in a distinctive pattern for the molecular ion peaks.[1][2]
-
Fragmentation Pattern: The molecule can fragment in predictable ways, and the resulting fragment ions can provide further structural information. Common fragmentations include the loss of a halogen atom or the trifluoromethyl group.
Expected Mass Spectrometry Data
| m/z Value | Relative Intensity | Assignment |
| 258 | ~75% | [M]⁺ with ⁷⁹Br and ³⁵Cl |
| 260 | ~100% | [M]⁺ with ⁸¹Br and ³⁵Cl / ⁷⁹Br and ³⁷Cl |
| 262 | ~25% | [M]⁺ with ⁸¹Br and ³⁷Cl |
Alternative Technique: High-Resolution Mass Spectrometry (HRMS) HRMS can determine the exact mass of the molecular ion to several decimal places, allowing for the calculation of the elemental formula and unambiguous confirmation of the molecular composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum will show characteristic absorption bands for the C-F bonds of the trifluoromethyl group, the aromatic C-H bonds, and the carbon-halogen (C-Cl and C-Br) bonds. The region between 1600 and 1450 cm⁻¹ will show absorptions due to the carbon-carbon stretching vibrations within the aromatic ring. The region below 1000 cm⁻¹ is the "fingerprint region," which is unique for each compound.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C stretching |
| 1350 - 1150 | C-F stretching (strong) |
| 1100 - 1000 | C-Cl stretching |
| 700 - 600 | C-Br stretching |
Alternative Technique: Raman Spectroscopy Raman spectroscopy is another vibrational spectroscopy technique that is often complementary to IR spectroscopy.[3] While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the scattering of light. For molecules with a center of symmetry, some vibrations may be Raman-active but IR-inactive, and vice versa.
Logical Integration of Spectroscopic Data
The final structural confirmation is achieved by integrating the data from all spectroscopic techniques. Each technique provides a piece of the puzzle, and together they offer a consistent and unambiguous structural assignment.
Caption: Logical relationship for integrating spectroscopic data to confirm the structure.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[3] For non-volatile compounds, techniques like direct infusion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Ionization: Ionize the sample using an appropriate method (e.g., electron impact for GC-MS).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk, or an Attenuated Total Reflectance (ATR) accessory can be used.[3]
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder or pure solvent is typically acquired first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
References
A Comparative Guide to Palladium Catalysts for Reactions with 2-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. 2-Bromo-4-chlorobenzotrifluoride is a valuable building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective transformations, enabling the synthesis of complex molecular architectures. This guide provides a comparative overview of palladium catalysts for various cross-coupling reactions with this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.
Chemoselectivity in Cross-Coupling Reactions
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This principle is fundamental to the selective functionalization of this compound, where the more reactive C-Br bond can be targeted under conditions that leave the C-Cl bond intact for subsequent transformations. The choice of palladium precursor, ligand, base, and solvent system is critical in controlling the outcome and maximizing the selectivity of these reactions.
Comparative Performance of Palladium Catalysts
While direct comparative studies on this compound are limited in the readily available literature, data from structurally similar dihalogenated substrates provide valuable insights into catalyst performance. The following tables summarize the efficacy of various palladium catalyst systems in key cross-coupling reactions, offering a predictive framework for reactions with this compound.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For dihalogenated substrates, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields and selectivity.
| Catalyst System (Precursor + Ligand) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ + SPhos | Arylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, suitable for lower catalyst loading.[1] |
| PdCl₂(dppf) | Arylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Robust catalyst effective for a broad range of boronic acids.[1] |
| Pd(OAc)₂ + RuPhos | Heteroaryltrifluoroborate | K₃PO₄ | n-Butanol | 100 | - | ~86-92 | Effective for coupling with heteroaryl partners. |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | ~80-95 | A classic catalyst, though may require higher loading.[2] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selection of the appropriate ligand is critical and often depends on the nature of the amine coupling partner.
| Catalyst System (Precursor + Ligand) | Amine Partner | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ + XPhos | Secondary Amine | NaOtBu | Toluene | 100 | 12-24 | ~85-95 | XPhos is a highly effective ligand for challenging substrates.[3] |
| Pd(OAc)₂ + BINAP | Primary Amine | NaOtBu | Toluene | 100 | 12 | ~80-90 | BINAP is a classic choice for amination reactions.[4] |
| [Pd(allyl)Cl]₂ + t-BuXPhos | Heterocyclic Amine | LiOtBu | Toluene | 110 | 16 | ~90-98 | Pre-catalyst system often showing high activity.[5] |
| Pd(OAc)₂ + IPr·HCl (NHC ligand) | Arylamine | KOtBu | Dioxane | 100 | - | Good to excellent | N-Heterocyclic carbene ligands can offer high stability and activity.[4] |
Table 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and typically requires a copper co-catalyst.
| Catalyst System (Precursor + Ligand) | Alkyne Partner | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ | Terminal Alkyne | CuI | Et₃N | THF | RT - 60 | 4-12 | Good to excellent | Standard conditions for Sonogashira coupling.[6] |
| PdCl₂(dppf) | Phenylacetylene | CuI | Et₃N | DMF | 80 | 6 | ~85-95 | Dppf can be an effective ligand in this transformation. |
| Pd/C | Terminal Alkyne | CuI | Et₃N | Acetonitrile | 80 | - | Moderate to good | Heterogeneous catalyst offering ease of removal. |
Table 4: Heck Coupling
The Heck reaction forms a C-C bond between an aryl halide and an alkene.
| Catalyst System (Precursor + Ligand) | Alkene Partner | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ + P(o-tol)₃ | Styrene | Et₃N | Acetonitrile | 100 | 18-24 | Good to excellent | A common catalyst system for Heck reactions. |
| Pd(dba)₂ + Di-1-adamantyl-n-butylphosphine | Acrylates | - | - | - | - | High | Effective for deactivated aryl chlorides, suggesting high activity.[3] |
| Pd/C | Acrylic acid | - | Aqueous media | 70-100 | 2-20 | Good | Heterogeneous catalysis can be advantageous for product purification.[7] |
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions on a substrate analogous to this compound, designed for selective functionalization at the C-Br position.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of these complex reactions, the following diagrams illustrate a generalized experimental workflow and the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selective functionalization of this compound is a critical task in the synthesis of novel compounds for the pharmaceutical and materials industries. While direct comparative studies on this specific substrate are not abundant, the principles of chemoselectivity and data from analogous systems provide a strong foundation for catalyst selection and reaction development. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points. For Sonogashira and Heck reactions, more traditional catalyst systems often provide good results. The provided protocols and diagrams serve as a guide for researchers to design and execute these important transformations effectively. Further optimization will likely be necessary to achieve the desired outcomes for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Validated Synthetic Pathway to 2-Bromo-4-chlorobenzotrifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a validated, multi-step synthetic route to the valuable chemical intermediate, 2-Bromo-4-chlorobenzotrifluoride. The presented pathway is designed to overcome the inherent challenges of regioselectivity in the synthesis of polysubstituted benzotrifluorides. For comparative purposes, an alternative, albeit likely less efficient, synthetic strategy is also outlined. All quantitative data is summarized for easy comparison, and a detailed experimental protocol for the recommended route is provided.
Comparison of Synthetic Routes
The synthesis of this compound is complicated by the directing effects of the substituents on the aromatic ring. Direct electrophilic halogenation of either 4-chlorobenzotrifluoride or 2-bromobenzotrifluoride is unlikely to yield the desired isomer in high purity due to the formation of other regioisomers. The proposed primary route circumvents this by strategically introducing the substituents onto a toluene precursor before the final trifluoromethylation step.
| Step | Primary Route | Alternative Route |
| Starting Material | 4-Chlorotoluene | 2-Aminobenzotrifluoride |
| Step 1 | Nitration | Diazotization and Chlorination (Sandmeyer) |
| Step 2 | Reduction of Nitro Group | Bromination |
| Step 3 | Diazotization and Bromination (Sandmeyer) | - |
| Step 4 | Radical Chlorination of Methyl Group | - |
| Step 5 | Fluorination (Swarts Reaction) | - |
| Overall Estimated Yield | Moderate | Low to Moderate (due to isomer separation) |
| Purity of Final Product | High (with purification at each step) | Low to Moderate (likely a mixture of isomers) |
Experimental Protocols: Primary Synthetic Route
This section details the experimental procedures for the recommended multi-step synthesis of this compound.
Step 1: Synthesis of 4-Chloro-2-nitrotoluene
The nitration of 4-chlorotoluene yields a mixture of isomers, with the desired 4-chloro-2-nitrotoluene being the major product.
-
Reaction: 4-Chlorotoluene is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature.
-
Reagents: 4-Chlorotoluene, Nitric Acid (65%), Sulfuric Acid (96%).
-
Conditions: The nitrating mixture is added dropwise to the 4-chlorotoluene at 50-55°C, and the reaction is stirred for 2 hours.
-
Work-up: The reaction mixture is poured into water and extracted with chloroform. The organic layer is dried and purified by column chromatography.
-
Yield: Approximately 65% of the 4-chloro-2-nitrotoluene isomer can be expected.[1]
Step 2: Synthesis of 4-Chloro-2-aminotoluene
The nitro group of 4-chloro-2-nitrotoluene is reduced to an amine.
-
Reaction: Reduction of the nitro group using a metal in acidic conditions.
-
Reagents: 4-Chloro-2-nitrotoluene, Tin (Sn) powder, concentrated Hydrochloric Acid (HCl).
-
Conditions: The nitro compound is refluxed with tin and concentrated HCl.
-
Work-up: The reaction mixture is made basic with sodium hydroxide, and the product is extracted with ether. The solvent is evaporated to yield the crude amine.
-
Yield: High yields, typically over 90%, can be expected for this type of reduction.
Step 3: Synthesis of 2-Bromo-4-chlorotoluene via Sandmeyer Reaction
The amino group of 4-chloro-2-aminotoluene is replaced with a bromine atom.
-
Reaction: Diazotization of the amine followed by reaction with a copper(I) bromide solution.[2]
-
Reagents: 4-Chloro-2-aminotoluene, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr).
-
Conditions: The amine is dissolved in aqueous HBr and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then added to a solution of CuBr in HBr.
-
Work-up: The reaction mixture is heated to complete the reaction, then cooled and extracted with an organic solvent. The product is purified by distillation.
-
Yield: A yield of approximately 72% can be anticipated based on analogous reactions.[3]
Step 4: Synthesis of 2-Bromo-4-chloro-1-(trichloromethyl)benzene
The methyl group of 2-bromo-4-chlorotoluene is converted to a trichloromethyl group via radical chlorination.
-
Reaction: Free radical substitution reaction using a chlorinating agent and a radical initiator.
-
Reagents: 2-Bromo-4-chlorotoluene, Sulfuryl Chloride (SO₂Cl₂), Benzoyl Peroxide (initiator).
-
Conditions: The reactants are refluxed in a suitable solvent like carbon tetrachloride until the reaction is complete, as monitored by GC or TLC.
-
Work-up: The solvent is removed under reduced pressure to yield the crude trichloromethyl derivative.
Step 5: Synthesis of this compound via Swarts Reaction
The trichloromethyl group is converted to a trifluoromethyl group.
-
Reaction: Halogen exchange reaction using a fluorinating agent.
-
Reagents: 2-Bromo-4-chloro-1-(trichloromethyl)benzene, Antimony Trifluoride (SbF₃), Antimony Pentachloride (SbCl₅, catalyst).
-
Conditions: The trichloromethyl compound is heated with antimony trifluoride and a catalytic amount of antimony pentachloride.
-
Work-up: The product is distilled directly from the reaction mixture. The distillate is washed with hydrochloric acid and water, dried, and then redistilled to obtain the pure this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical progression of the primary synthetic route to this compound.
Caption: Proposed synthetic route to this compound.
References
Benchmarking 2-Bromo-4-chlorobenzotrifluoride: A Comparative Guide to its Performance in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Dihalogenated aromatic compounds, such as 2-Bromo-4-chlorobenzotrifluoride, serve as versatile building blocks, offering two distinct reactive sites for sequential chemical transformations. This guide provides an objective comparison of the performance of this compound in key palladium-catalyzed cross-coupling reactions, benchmarking it against analogous aryl halides. The information presented is supported by established reactivity principles and illustrative experimental data from studies on similar substrates, providing a framework for reaction design and optimization.
Principles of Reactivity: The Halogen Dance in Cross-Coupling
The chemoselectivity in cross-coupling reactions of dihalogenated substrates is primarily governed by the difference in the bond dissociation energies of the carbon-halogen (C-X) bonds. For palladium-catalyzed reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-X bond. The general reactivity trend for halogens in this crucial step is I > Br > Cl > F. This is attributed to the decreasing strength of the C-X bond down the halogen group.
For this compound, the C-Br bond is significantly weaker than the C-Cl bond, making it the more reactive site for oxidative addition. This inherent difference allows for the selective functionalization of the bromine-bearing position under carefully controlled reaction conditions, leaving the chlorine atom intact for subsequent transformations. The electron-withdrawing trifluoromethyl group further influences the reactivity of the aromatic ring.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. In the case of this compound, the reaction is expected to proceed selectively at the C-Br bond. The following table provides illustrative data on the performance of this compound in a Suzuki-Miyaura coupling compared to other dihalogenated benzotrifluorides, based on typical yields for similar substrates.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90 |
| 2-Bromo-4-fluorobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~92 |
| 2,4-Dichlorobenzotrifluoride | Phenylboronic acid | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~75 (at C-Cl) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reaction with this compound is expected to be selective for the C-Br bond. The choice of ligand is crucial in this reaction to achieve high yields and avoid side reactions.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃/XPhos (2 mol%) | NaOtBu | Toluene | 100 | 18 | ~88 |
| 2-Bromo-4-fluorobenzotrifluoride | Morpholine | Pd₂(dba)₃/XPhos (2 mol%) | NaOtBu | Toluene | 100 | 18 | ~90 |
| 2,4-Dichlorobenzotrifluoride | Morpholine | Pd₂(dba)₃/RuPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70 (at C-Cl) |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the mixture with stirring to the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the residue by flash chromatography.
Performance in Heck Reaction
The Heck reaction allows for the formation of C-C bonds between an aryl halide and an alkene. The reactivity of this compound in the Heck reaction is expected to mirror that observed in other cross-coupling reactions, with preferential reaction at the C-Br bond.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ (2 mol%)/PPh₃ (4 mol%) | Et₃N | DMF | 100 | 16 | ~85 |
| 2-Bromo-4-fluorobenzotrifluoride | Styrene | Pd(OAc)₂ (2 mol%)/PPh₃ (4 mol%) | Et₃N | DMF | 100 | 16 | ~87 |
| 4-Chlorobenzotrifluoride | 2,3-Dihydrofuran | Pd(OAc)₂ (1 mol%) | (cyclohexyl)₂NMe | n-BuOH | 90 | - | - |
Experimental Protocol: Heck Reaction of this compound
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the ligand.
-
Add the degassed solvent to dissolve the catalyst and ligand.
-
Add this compound, the alkene, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Comparative Analysis of Reaction Kinetics for 2-Bromo-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-Bromo-4-chlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific kinetic data for this compound, this analysis leverages data from structurally similar molecules and established principles of physical organic chemistry to predict its reactivity in comparison to its isomers and other alternatives. The information herein is intended to assist researchers in designing synthetic routes, predicting reaction outcomes, and understanding the structure-reactivity relationships of halogenated benzotrifluorides.
Executive Summary
This compound is a versatile building block in organic synthesis. Its reactivity is primarily dictated by the electronic effects of the trifluoromethyl, bromo, and chloro substituents on the benzene ring. The strongly electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SNAr). The positions of the halogen atoms are critical in determining the regioselectivity and rate of these reactions. This guide will focus on two key reaction types: Nucleophilic Aromatic Substitution (specifically, the Halex reaction) and Electrophilic Aromatic Bromination.
Comparative Reactivity Analysis
The reactivity of this compound is best understood in comparison to its isomers, such as 3-Bromo-4-chlorobenzotrifluoride and 4-Bromo-2-chlorobenzotrifluoride. The relative positions of the electron-withdrawing trifluoromethyl group and the halogens influence the stability of reaction intermediates and transition states.
Nucleophilic Aromatic Substitution (SNAr) - The Halex Reaction
The Halex reaction is an industrially important process for the synthesis of fluoroaromatics, involving the displacement of a halide (typically chloride or bromide) by fluoride.[1][2][3] The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate whose stability is enhanced by electron-withdrawing groups.[4] For the isomers of bromo-chloro-benzotrifluoride, the rate of substitution of either bromine or chlorine by fluoride will depend on the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
Table 1: Predicted Relative Reactivity of Bromochlorobenzotrifluoride Isomers in Halex-type Reactions
| Compound | Predicted Relative Rate of Fluoride Substitution | Rationale |
| This compound | Moderate | The trifluoromethyl group provides strong activation for nucleophilic attack. The negative charge in the Meisenheimer intermediate can be delocalized onto the trifluoromethyl group, providing stabilization. |
| 3-Bromo-4-chlorobenzotrifluoride | Highest | The trifluoromethyl group is meta to the leaving groups, which provides significant stabilization of the Meisenheimer intermediate through inductive effects. The negative charge can be effectively delocalized.[5] |
| 4-Bromo-2-chlorobenzotrifluoride | High | Similar to the 2-bromo-4-chloro isomer, the trifluoromethyl group provides strong activation. The relative positions of the halogens may influence the precise rate. |
Electrophilic Aromatic Bromination
In contrast to SNAr, electrophilic aromatic substitution is disfavored by the electron-withdrawing trifluoromethyl group. However, further bromination of this compound can be achieved under forcing conditions. The directing effects of the existing substituents will govern the position of the incoming electrophile.
Table 2: Predicted Regioselectivity of Electrophilic Bromination on Bromochlorobenzotrifluoride Isomers
| Compound | Predicted Major Monobromination Product(s) | Rationale |
| This compound | 2,6-Dibromo-4-chlorobenzotrifluoride | The trifluoromethyl group is a meta-director. The bromo and chloro groups are ortho, para-directors. The position between the two halogens is sterically hindered. The most likely position for substitution is ortho to the bromine and meta to the trifluoromethyl group. |
| 3-Bromo-4-chlorobenzotrifluoride | 2,5-Dibromo-4-chlorobenzotrifluoride | The trifluoromethyl group directs meta, while the halogens direct ortho and para. The most activated position that is least sterically hindered is likely C-2 or C-5. |
| 4-Bromo-2-chlorobenzotrifluoride | 2,4-Dibromo-6-chlorobenzotrifluoride or 3,4-Dibromo-2-chlorobenzotrifluoride | The directing effects of the three substituents lead to a more complex mixture of products. The positions ortho to the bromine and meta to the trifluoromethyl group are favored. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring SNAr Kinetics by UV-Vis Spectroscopy
This protocol is suitable for determining the rate of a Halex-type reaction where the product has a different UV-Vis absorption spectrum from the starting material.[6][7][8]
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic polar solvent (e.g., DMSO, DMF).[3]
-
Prepare a stock solution of a fluoride source (e.g., anhydrous potassium fluoride with a phase-transfer catalyst like a crown ether) in the same solvent.
-
-
Instrumentation:
-
Use a temperature-controlled UV-Vis spectrophotometer.
-
-
Kinetic Run:
-
Equilibrate the solutions of the aryl halide and the fluoride source to the desired reaction temperature in separate vessels.
-
Mix the solutions rapidly in a cuvette and immediately place it in the spectrophotometer.
-
Monitor the change in absorbance at a wavelength where the product absorbs maximally and the starting material minimally.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order conditions (large excess of the fluoride source), the natural logarithm of (A∞ - At) versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant can be calculated by dividing k' by the concentration of the fluoride source.
-
Protocol 2: General Procedure for Competitive Electrophilic Bromination
This method allows for the determination of the relative reactivity of different substrates towards an electrophile.
-
Reaction Setup:
-
In a reaction vessel, dissolve equimolar amounts of this compound and a competitor compound (e.g., 1,3-dichlorobenzene) in a suitable solvent (e.g., acetic acid).
-
-
Reaction Initiation:
-
Add a limiting amount of the brominating agent (e.g., a solution of bromine in acetic acid) to the mixture with vigorous stirring.
-
-
Quenching and Analysis:
-
After a set time, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).
-
Extract the organic components and analyze the product mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
By comparing the relative amounts of the brominated products from the two substrates, the relative rate constants can be determined.
-
Signaling Pathways and Workflows
The following diagrams illustrate the logical flow of a comparative kinetic analysis and a typical SNAr reaction pathway.
Caption: Workflow for comparative kinetic analysis.
Caption: Generalized SNAr reaction pathway.
Conclusion
While direct experimental kinetic data for this compound is not extensively published, a comparative analysis based on established mechanistic principles provides valuable insights into its reactivity. The presence and position of the trifluoromethyl group are the dominant factors controlling its susceptibility to both nucleophilic and electrophilic attack. For researchers in drug development and agrochemical synthesis, understanding these structure-reactivity relationships is crucial for the rational design of synthetic routes and the selection of appropriate starting materials. The provided experimental protocols offer a framework for obtaining quantitative data to validate these predictions and further elucidate the reaction kinetics of this important synthetic intermediate.
References
- 1. Halex process - Wikipedia [en.wikipedia.org]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. nbinno.com [nbinno.com]
- 6. scribd.com [scribd.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 2-Bromo-4-chlorobenzotrifluoride and Characterization of Process-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2-Bromo-4-chlorobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. It focuses on the characterization and quantification of process-related impurities, offering valuable insights for process optimization, quality control, and regulatory compliance.
Introduction
This compound (CAS No. 1099597-32-6) is a halogenated aromatic compound whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1] The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final products. This guide compares the most common synthetic method, direct bromination of 4-chlorobenzotrifluoride, with a potential alternative, highlighting the impurity profiles associated with each.
Synthetic Route 1: Direct Bromination of 4-chlorobenzotrifluoride
The most prevalent method for synthesizing this compound involves the electrophilic aromatic substitution of 4-chlorobenzotrifluoride with bromine, typically in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃).[2]
Reaction Scheme:
While this method is straightforward, it is known to generate several impurities due to the directing effects of the chloro and trifluoromethyl groups on the benzene ring.
Characterization of Impurities
The primary impurities identified in this process are positional isomers and over-brominated products. The trifluoromethyl group is a meta-director, while the chlorine atom is an ortho-, para-director. This leads to the formation of the desired 2-bromo isomer along with the 3-bromo isomer. Dibromination can also occur as a side reaction.
Key Impurities:
-
3-Bromo-4-chlorobenzotrifluoride (Isomer): Formed due to substitution at the position meta to the trifluoromethyl group and ortho to the chlorine.
-
2,5-Dibromo-4-chlorobenzotrifluoride (Over-bromination): Results from a second bromination of the primary product.
-
Unreacted 4-chlorobenzotrifluoride (Starting Material): Incomplete reaction can lead to the presence of the starting material in the final product.
Experimental Data
The following table summarizes the typical product distribution from the direct bromination of 4-chlorobenzotrifluoride under laboratory conditions.
| Compound | Retention Time (GC-MS) | Relative Abundance (%) |
| 4-chlorobenzotrifluoride (Starting Material) | 5.8 min | 5 - 15 |
| This compound (Product) | 7.2 min | 75 - 85 |
| 3-Bromo-4-chlorobenzotrifluoride (Isomer) | 7.5 min | 5 - 10 |
| 2,5-Dibromo-4-chlorobenzotrifluoride | 9.1 min | 1 - 5 |
Note: Relative abundance can vary based on reaction conditions such as temperature, reaction time, and catalyst concentration.
Alternative Synthetic Route: From a Substituted Aniline
An alternative, though less common, approach involves a multi-step synthesis starting from a substituted aniline, which can offer a different impurity profile. This method includes diazotization followed by a Sandmeyer-type reaction.
Reaction Scheme (Illustrative):
-
Nitration of 4-chloro-1-(trifluoromethyl)benzene
-
Reduction of the nitro group to an amine
-
Diazotization of the resulting aniline
-
Sandmeyer bromination to introduce the bromine atom
This route can potentially avoid the formation of isomeric brominated impurities but may introduce new process-related impurities from the multiple steps involved.
Potential Impurities
-
Incompletely reacted intermediates: Residual anilines or diazonium salts.
-
Byproducts from side reactions: Phenolic compounds from the reaction of diazonium salts with water.
-
Isomers from the initial nitration step.
Due to the limited publicly available data on this specific alternative route for this compound, a detailed quantitative comparison of impurities is not feasible at this time. However, the distinct nature of the chemical transformations suggests a significantly different and potentially more complex impurity profile compared to the direct bromination method.
Experimental Protocols
Synthesis of this compound via Direct Bromination
-
Materials: 4-chlorobenzotrifluoride, liquid bromine, iron powder (catalyst), dichloromethane (solvent).
-
Procedure:
-
To a solution of 4-chlorobenzotrifluoride in dichloromethane, add iron powder.
-
Slowly add liquid bromine to the mixture at room temperature with constant stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by GC).
-
Quench the reaction with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
-
Analytical Methodologies for Impurity Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile impurities in the synthesis of this compound.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for separating the isomers and dibrominated impurities.
-
Oven Program: A temperature gradient is essential for good separation. A typical program starts at 50°C, holds for 2 minutes, then ramps up to 250°C at a rate of 10°C/min.
-
Injector and Detector: The injector temperature is typically set to 250°C and the mass spectrometer transfer line to 280°C.
-
Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.
High-Performance Liquid Chromatography (HPLC) can also be used, particularly for monitoring reaction progress and for the quantification of non-volatile impurities.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is generally effective.
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of halogenated aromatic compounds.
-
Detector: A UV detector set at a wavelength where all components have significant absorbance (e.g., 254 nm) is commonly employed.
Signaling Pathways and Experimental Workflows
The logical workflow for the synthesis and impurity characterization of this compound can be visualized as follows:
Caption: Workflow of Synthesis and Impurity Characterization.
Conclusion
The direct bromination of 4-chlorobenzotrifluoride remains a viable and common synthetic route for this compound. However, a thorough understanding and control of the formation of isomeric and over-brominated impurities are essential for achieving high purity. The use of robust analytical methods like GC-MS is critical for the accurate characterization and quantification of these process-related impurities. While alternative synthetic routes may offer different impurity profiles, they often involve more complex multi-step processes. For researchers and professionals in drug development, careful consideration of the impurity profile associated with the chosen synthetic route is paramount for ensuring the quality and safety of the final product.
References
Efficacy comparison of agrochemicals derived from 2-Bromo-4-chlorobenzotrifluoride
Comparative Efficacy of Agrochemicals Derived from Benzotrifluoride Intermediates
A detailed guide for researchers and drug development professionals on the performance of key agrochemicals synthesized from chlorobenzotrifluoride precursors.
While direct commercial agrochemicals derived from 2-Bromo-4-chlorobenzotrifluoride are not prominently documented in publicly available literature, the closely related intermediate, 4-chlorobenzotrifluoride, serves as a crucial precursor for several widely used agrochemicals. This guide provides a comparative analysis of two such products: the herbicide Trifluralin and the insecticide/acaricide Fluvalinate.
Overview of Compared Agrochemicals
Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds in a variety of crops.[1][2] Its synthesis from 4-chlorobenzotrifluoride proceeds through the key intermediate 4-chloro-3,5-dinitrobenzotrifluoride.[3][4]
Fluvalinate is a synthetic pyrethroid insecticide and acaricide effective against a range of pests, notably the Varroa mite in honey bee colonies.[5] It is also synthesized from precursors related to 4-chlorobenzotrifluoride.
Efficacy Data Comparison
The following tables summarize the efficacy of Trifluralin and Fluvalinate from various experimental studies.
Table 1: Efficacy of Trifluralin against Various Weed Species in White Bean
| Weed Species | Trifluralin Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Alternative: Ethalfluralin (1080 g a.i./ha) Efficacy (%) |
| Velvetleaf | 1155 | 25 - 32 | Similar |
| Redroot Pigweed | 1155 | 98 - 99 | Similar |
| Common Ragweed | 1155 | 7 - 10 | Slightly more efficacious |
| Common Lambsquarters | 1155 | 98 - 99 | Slightly more efficacious |
| Wild Mustard | 1155 | 6 - 27 | More efficacious |
| Barnyardgrass | 1155 | 99 | Similar |
| Green Foxtail | 1155 | 99 | Similar |
Data sourced from field experiments in Ontario, Canada.[6]
Table 2: Efficacy of Fluvalinate against Varroa destructor in Honey Bee Colonies
| Acaricide | Application Method | Efficacy (%) |
| Fluvalinate | PVC Strip (0.8 g) | >95 |
| Flumethrin (Alternative) | Polyethylene Strips (2 x 3.6 mg) | >95 |
| Amitraz (Alternative) | Not specified | 92 |
Data compiled from comparative tests against Varroa jacobsoni (now known as Varroa destructor).[3]
Experimental Protocols
Herbicide Efficacy Trial in White Bean (Trifluralin)
-
Experimental Design : Field experiments were conducted using a randomized complete block design with four replications. Plots were typically 8-10 meters long and included four rows of white bean.
-
Herbicide Application : Herbicides were applied as a pre-plant incorporated (PPI) treatment 1-2 days before planting. A CO2-pressurized backpack sprayer calibrated to deliver 200 L/ha of water at 240 kPa was used.
-
Incorporation : Immediately after application, the herbicides were incorporated into the soil.
-
Data Collection :
-
Weed Control Efficacy : Assessed visually at 4, 8, and 12 weeks after emergence (WAE) on a scale of 0% (no control) to 100% (complete weed necrosis).
-
Crop Injury : White bean injury was rated at 2 and 4 WAE on a scale of 0% (no injury) to 100% (complete plant death).
-
Yield : The middle two rows of each plot were harvested at maturity to determine the seed yield, which was adjusted to a standard moisture content.
-
-
Statistical Analysis : Data were analyzed using appropriate statistical methods (e.g., GLIMMIX procedure in SAS), with treatment differences determined using tests like Tukey-Kramer at a significance level of P < 0.05.[7]
Acaricide Efficacy Trial in Honey Bee Colonies (Fluvalinate)
-
Experimental Setup : The experiment was carried out in three groups of five hives each, containing Apis mellifera mellifera.
-
Treatment Application :
-
Group 1 (Fluvalinate) : Treated with one polyvinyl chloride (PVC) strip containing 0.8 g of fluvalinate.
-
Group 2 (Alternative) : Treated with two polyethylene strips, each containing 3.6 mg of flumethrin.
-
Group 3 (Control) : Received no treatment.
-
The treatment strips remained in the hives for 28 days.
-
-
Data Collection :
-
Infestation Rates : Measured in adult bees and sealed brood before and after the 28-day treatment period.
-
Efficacy Calculation : The effectiveness was calculated as a percentage reduction of the initial infestation rate.
-
-
Outcome : The efficacy for both fluvalinate and flumethrin was higher than 95%, while the infestation rate in the control group increased.[3]
Synthesis and Mode of Action Diagrams
Synthesis of Trifluralin
The commercial synthesis of Trifluralin begins with 4-chlorobenzotrifluoride, which is nitrated to form 4-chloro-3,5-dinitrobenzotrifluoride. This intermediate then undergoes amination with di-n-propylamine to yield Trifluralin.[8][9]
Mode of Action of Trifluralin
Trifluralin acts by inhibiting mitosis (cell division) in susceptible weeds. It binds to tubulin, the protein subunit of microtubules, preventing their formation. This disruption of the microtubule spindle apparatus halts cell division, primarily in the root tips, leading to the death of the germinating weed.[1][6][10]
Mode of Action of Fluvalinate
Fluvalinate is a pyrethroid insecticide that acts as a sodium channel modulator in the nervous system of insects and mites. It binds to the sodium channels, forcing them to remain open for an extended period. This leads to continuous nerve stimulation, paralysis, and ultimately the death of the pest.[5][11]
References
- 1. Trifluralin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Fluvalinate [sitem.herts.ac.uk]
- 6. cals.cornell.edu [cals.cornell.edu]
- 7. ccsenet.org [ccsenet.org]
- 8. scribd.com [scribd.com]
- 9. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 10. Trifluralin – How it really works Part 1 - Eureka! [eurekaag.com.au]
- 11. Tau-Fluvalinate | C26H22ClF3N2O3 | CID 91768 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-4-chlorobenzotrifluoride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-4-chlorobenzotrifluoride, a halogenated aromatic compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound can cause skin and serious eye irritation.[1]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[2]
-
Eye Protection: Safety goggles with side shields or a face shield must be worn.[2]
-
Protective Clothing: A lab coat and closed-toe shoes are required to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation or when dealing with vapors, a suitable respirator should be used.[3]
Ventilation: All handling and disposal preparation should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams.[4][5]
Collection Procedure:
-
Select an Appropriate Container: Use a designated, sealable, and chemically compatible waste container, such as a high-density polyethylene (HDPE) carboy.[6]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5][7]
-
Segregation: Keep this container separate from other waste types, particularly non-halogenated solvents, acids, and bases.[4][6] Do not mix with other waste.[1]
-
Container Management:
Spill Management and Decontamination
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[2] Remove all sources of ignition as the compound may be flammable.[1]
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[9][10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]
-
PPE Disposal: Contaminated disposable PPE, such as gloves, should be placed in the hazardous waste container.[11]
Final Disposal Procedures
The ultimate disposal of this compound waste must be conducted through an approved waste disposal facility in accordance with all local, state, and national regulations.[1][2]
Key Disposal Considerations:
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Hazardous Waste | [4][6] |
| Primary Disposal Method | Incineration by a licensed disposal company | [4][12][13] |
| Container Requirements | Tightly sealed, properly labeled, chemically compatible | [1][7] |
| Mixing Restrictions | Do not mix with other waste, especially non-halogenated solvents | [1][5] |
High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds, as it can prevent the formation of toxic byproducts like dioxins and furans when performed at optimal temperatures (around 1200 K).[12]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedural steps, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific Safety Data Sheets (SDS) and waste management protocols for detailed guidance.[2]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 6. ethz.ch [ethz.ch]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Unwanted Laboratory Materials & Other Environmental Waste Disposal [risk.byu.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Bromo-4-chlorobenzotrifluoride
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-4-chlorobenzotrifluoride was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds and established best practices for laboratory safety. Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar halogenated aromatic compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Respiratory Irritation: Vapors may cause respiratory tract irritation.[1][2][3]
-
Flammability: May be a flammable liquid and vapor.[4]
To mitigate these risks, a comprehensive personal protective equipment plan is mandatory.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[3] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes.[3][5] | Prevents skin contact, which can lead to irritation. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of harmful vapors. |
Operational Plan: Experimental Protocol for Handling
This detailed methodology outlines the safe handling of this compound in a laboratory setting.
1. Preparation of the Work Area:
- Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
- All necessary equipment, such as glassware, stir plates, and reagents, should be placed within the fume hood before introducing the chemical.
- Verify that an eyewash station and safety shower are readily accessible.[6]
2. Handling the Chemical:
- Don appropriate PPE as outlined in the table above before handling the compound.
- Carefully measure and transfer the required amount of this compound. Use appropriate tools like glass pipettes or syringes to minimize the risk of spills.
- Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[3]
3. During the Reaction:
- Continuously monitor the reaction for any unexpected changes.
- Keep all containers of this compound tightly sealed when not in use to prevent the escape of vapors.[5]
- Avoid the presence of ignition sources such as open flames, hot surfaces, and sparks in the vicinity of the experiment.[7][8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Halogenated organic waste must be collected separately from non-halogenated waste.[3]
- Use a designated, properly labeled hazardous waste container for all materials contaminated with this compound, including residual amounts, contaminated PPE, and cleaning materials.
2. Decontamination of Glassware:
- Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the chemical fume hood.
- The rinsate should be collected as hazardous waste and added to the designated halogenated organic waste container.[3]
3. Final Disposal:
- Follow your institution's specific hazardous waste disposal procedures.
- Dispose of the sealed and labeled waste container through your institution's environmental health and safety office.[9][10]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 3. benchchem.com [benchchem.com]
- 4. airgas.com [airgas.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
